2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Descripción
Propiedades
IUPAC Name |
2-(2-pyrrolidin-1-ylethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-10-4-3-5-11-13(10)9-8-12-6-1-2-7-12/h3-5H,1-2,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQXPBNRAUAUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Optimization of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one: A Comprehensive Technical Guide
Introduction & Pharmacological Relevance
The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently leveraged for its structural versatility and diverse pharmacological profile[1]. Derivatives of this core have demonstrated potent efficacy as dual phosphodiesterase (PDE3/4) inhibitors, exhibiting both bronchodilatory and anti-inflammatory activities[2]. The target molecule, 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one, incorporates a tertiary amine side chain (pyrrolidine) at the N-2 position. This specific functionalization is known to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate target binding affinity. This whitepaper details the optimal synthetic strategies, mechanistic rationale, and validated protocols for its preparation.
Retrosynthetic Analysis & Pathway Selection
The synthesis of N-alkylated pyridazinones can be approached via two primary pathways, dictated by precursor availability and desired atom economy:
-
Pathway A (Direct N-Alkylation): A convergent, one-step alkylation of the pyridazin-3(2H)-one core using 1-(2-chloroethyl)pyrrolidine[3]. This route maximizes atom economy and minimizes step count, making it the preferred industrial and bench-scale method.
-
Pathway B (Two-Step Substitution): Initial alkylation with a dihaloalkane (e.g., 1,2-dibromoethane) followed by nucleophilic amination with pyrrolidine. This is typically reserved for scenarios where the pre-formed chloroalkylamine is unstable or unavailable.
Retrosynthetic pathways for 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one.
Mechanistic Insights: Regioselectivity (N- vs. O-Alkylation)
A critical challenge in the functionalization of pyridazin-3(2H)-ones is the inherent lactam-lactim tautomerism, which generates an ambident anion upon deprotonation[4]. Alkylation can theoretically occur at the N-2 nitrogen or the O-3 oxygen.
The causality of experimental choices to drive N-alkylation relies on the Pearson Hard Soft Acid Base (HSAB) theory and thermodynamic control:
-
Electrophile Selection: Soft electrophiles, such as alkyl chlorides (e.g., 1-(2-chloroethyl)pyrrolidine), preferentially attack the softer nitrogen atom, whereas hard electrophiles (like alkyl triflates) favor the harder oxygen atom[4].
-
Solvent and Base Dynamics: Utilizing a polar aprotic solvent like N,N-Dimethylformamide (DMF) with Potassium Carbonate (K₂CO₃) effectively solvates the potassium cation. This leaves the delocalized pyridazinone anion highly nucleophilic. Elevated temperatures (80 °C) provide the activation energy required to overcome the kinetic barrier, funneling the reaction toward the thermodynamically more stable N-alkylated lactam product[5].
Mechanistic pathway illustrating N- vs O-alkylation regioselectivity under basic conditions.
Experimental Protocols (Self-Validating Systems)
The following protocol describes the optimized direct N-alkylation (Pathway A). Because 1-(2-chloroethyl)pyrrolidine is typically supplied as a hydrochloride salt to prevent self-polymerization (nitrogen mustard analog behavior), an excess of base is strictly required to facilitate in situ neutralization prior to the alkylation event[5].
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, argon-purged 100 mL round-bottom flask, add pyridazin-3(2H)-one (1.0 equiv, 10.0 mmol, 961 mg) and anhydrous K₂CO₃ (3.5 equiv, 35.0 mmol, 4.84 g).
-
Deprotonation: Suspend the solid mixture in anhydrous DMF (50 mL, 0.2 M) and stir vigorously at room temperature for 15 minutes to initiate the deprotonation of the lactam.
-
Electrophile Addition: Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 equiv, 12.0 mmol, 2.04 g) in a single portion. The excess K₂CO₃ immediately neutralizes the HCl salt, liberating the reactive free base into the solution[5].
-
Thermodynamic Heating: Attach a reflux condenser, heat the reaction mixture to 80 °C, and stir for 12 hours. Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1, UV detection at 254 nm) or LC-MS to confirm the complete consumption of the pyridazinone starting material.
-
Workup & DMF Removal: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove insoluble inorganic salts (KCl, unreacted K₂CO₃). Concentrate the filtrate under high vacuum (rotary evaporator with a dry ice trap) to remove the majority of the high-boiling DMF.
-
Extraction: Partition the resulting crude residue between Ethyl Acetate (100 mL) and distilled water (50 mL). Causality: The aqueous wash is critical to partition out any residual DMF and unreacted pyrrolidine derivatives. Extract the aqueous layer with additional Ethyl Acetate (2 x 50 mL).
-
Drying: Wash the combined organic layers with saturated aqueous NaCl (brine, 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material via flash column chromatography on silica gel (eluent gradient: 100% DCM to DCM:MeOH 95:5) to afford the pure target compound as a pale yellow oil that may crystallize upon standing.
Quantitative Data & Optimization
Reaction conditions significantly impact the isolated yield and the N:O alkylation ratio. Table 1 summarizes the optimization matrix, demonstrating that the K₂CO₃/DMF system at 80 °C provides the optimal balance of conversion rate and regioselectivity.
| Base (Equiv) | Solvent | Temp (°C) | Time (h) | N:O Ratio | Isolated Yield (%) |
| K₂CO₃ (3.5) | DMF | 80 | 12 | >95:5 | 82 |
| Cs₂CO₃ (3.0) | DMF | 80 | 8 | >98:2 | 85 |
| K₂CO₃ (3.5) | CH₃CN | 80 | 18 | 90:10 | 68 |
| NaH (2.5) | THF | 65 | 12 | 80:20 | 55 |
Table 1: Optimization of reaction conditions for the N-alkylation of pyridazin-3(2H)-one.(Note: While Cs₂CO₃ offers slightly higher yields, K₂CO₃ is selected as the standard protocol due to superior cost-efficiency at scale).
Analytical Characterization
To confirm the structural integrity and regioselectivity of the synthesized 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one, the following spectral data is expected:
-
¹H NMR (400 MHz, CDCl₃): The diagnostic signal for N-alkylation is the triplet corresponding to the N-CH₂ group adjacent to the pyridazinone ring, typically appearing at δ 4.15–4.30 ppm . (Note: O-alkylation would shift this signal further downfield to ~4.50–4.80 ppm due to the higher electronegativity of oxygen). The pyrrolidine ring protons appear as multiplets at δ 2.50–2.65 ppm (4H, N-CH₂) and δ 1.75–1.85 ppm (4H, C-CH₂). The pyridazinone core protons typically appear at δ 7.75 (m, 1H), 7.20 (m, 1H), and 6.90 (m, 1H).
-
¹³C NMR (100 MHz, CDCl₃): The lactam carbonyl carbon (C=O) is highly diagnostic, appearing at approximately δ 160.5 ppm . The N-CH₂ carbon linking the rings appears at ~δ 48.2 ppm.
-
LC-MS (ESI+): Calculated for C₁₀H₁₅N₃O [M+H]⁺: 194.13; Found: 194.15.
References
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives. Source: nih.gov. 3
-
Synthesis and chemistry of pyridazin-3(2H)-ones. Source: doi.org. 1
-
5-(Isopentyloxy)pyridazin-3(2H)-one. Source: benchchem.com. 4
-
Phosphodiesterase inhibitors. Part 3: Design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-dihydropyridazinones. Source: researchgate.net. 2
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CA2202368A1 - Lta4 hydrolase inhibitor pharmaceutical compositions and methods of use. Source: google.com. 5
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- 4. 5-(Isopentyloxy)pyridazin-3(2H)-one|CAS 1346697-76-4 [benchchem.com]
- 5. CA2202368A1 - Lta4 hydrolase inhibitor pharmaceutical compositions and methods of use - Google Patents [patents.google.com]
A Comprehensive Guide to the Physicochemical Characterization of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Foreword: The Rationale for Comprehensive Characterization
In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds.[1][2] Their structural diversity and capacity for specific biological interactions make them a major source of active pharmaceutical ingredients.[1][3] The target molecule of this guide, 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one, embodies this principle by combining two key pharmacophores: a pyridazinone ring, known for a wide spectrum of pharmacological activities including antihypertensive and anti-inflammatory properties, and a pyrrolidine moiety, a common feature in many CNS-active agents.[4][5][6][7]
As this compound is not extensively documented in prior literature, it represents a novel chemical entity. The successful progression of any new chemical entity from a "hit" to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These properties—including structure, solubility, stability, and lipophilicity—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential.[8]
This guide, therefore, is not merely a collection of data. It is a strategic blueprint for the comprehensive physicochemical analysis of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one. As a Senior Application Scientist, my objective is to provide not just the "what" and "how," but the critical "why" behind each analytical step. We will proceed through a logical workflow, from initial synthesis and structural verification to in-depth profiling of its drug-like properties. Each protocol is designed to be self-validating, ensuring the generation of robust and reliable data essential for informed decision-making in a drug development program.
Section 1: Synthesis and Purification Strategy
A robust characterization begins with a pure substance. A plausible synthetic route for the title compound involves a two-step process starting with the formation of the pyridazinone core, followed by N-alkylation. A common and effective method for forming the pyridazinone ring is the cyclization of a suitable β-ketoacid or its ester with a hydrazine derivative.[9][10]
Proposed Synthetic Pathway:
-
Formation of the Pyridazinone Core: A precursor like 4-oxobutanoic acid can be cyclized with hydrazine hydrate to form 2,3-dihydropyridazin-3-one.
-
N-Alkylation: The resulting pyridazinone can then be N-alkylated using 1-(2-chloroethyl)pyrrolidine under basic conditions (e.g., using potassium carbonate or sodium hydride in a suitable solvent like DMF or acetonitrile) to yield the final product.
The primary impurities to anticipate are unreacted starting materials (2,3-dihydropyridazin-3-one and 1-(2-chloroethyl)pyrrolidine) and potential side-products from over-alkylation or side reactions. Therefore, a rigorous purification protocol is mandatory.
Experimental Protocol 1: Purification by Column Chromatography
Causality: Column chromatography is the gold standard for separating neutral organic compounds with differing polarities. Given the likely polarity difference between the starting materials and the more complex final product, this method is ideal for achieving high purity.[11]
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a glass column with the silica slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in ethyl acetate.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Section 2: Definitive Structural Elucidation
Once a purified sample is obtained, its chemical structure must be unequivocally confirmed. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and composition.
Caption: Workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Complete assignment of ¹H and ¹³C signals, supported by 2D experiments, provides definitive proof of the proposed structure.[12][13]
Expected Spectroscopic Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |
| ¹H | 7.0 - 7.5 | Multiplet | Protons on Pyridazinone Ring |
| ¹H | 3.5 - 4.0 | Triplet | -N-CH₂ -CH₂-N- |
| ¹H | 2.5 - 3.0 | Multiplets | -CH₂-CH₂ -N- & Pyrrolidine Protons |
| ¹H | 1.7 - 2.0 | Multiplet | Pyrrolidine Protons |
| ¹³C | ~165 | Singlet | C=O (Lactam) |
| ¹³C | 120 - 150 | Multiple | Pyridazinone Ring Carbons |
| ¹³C | 45 - 60 | Multiple | Ethyl & Pyrrolidine Carbons |
| ¹³C | ~23 | Singlet | Pyrrolidine Carbon |
Experimental Protocol 2: NMR Analysis
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment will require a longer acquisition time.
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range C-H correlations, respectively.[13]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the ¹H signals. Assign all peaks based on chemical shifts, multiplicities, and 2D correlations.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial confirmation of its elemental formula. The fragmentation pattern can further support the proposed structure.[14][15][16]
Expected Data:
-
Molecular Formula: C₁₀H₁₅N₃O
-
Molecular Weight: 193.25 g/mol
-
Expected Ion (ESI+): [M+H]⁺ at m/z = 194.12
Experimental Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺.
-
Analysis: Compare the experimentally observed m/z value with the theoretically calculated value for the protonated molecular formula (C₁₀H₁₆N₃O⁺) to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For this molecule, the most characteristic vibration will be the carbonyl (C=O) stretch of the lactam ring.[17][18]
Expected Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Lactam) | 1670 ± 10 | Strong |
| C-H (sp³ stretch) | 2850 - 2960 | Medium |
| C-N Stretch | 1100 - 1300 | Medium |
Note: The C=O frequency for a 6-membered lactam is typically around 1670 cm⁻¹.[17]
Section 3: Physicochemical Profiling for Pre-formulation
With the structure confirmed, the next phase is to determine the physicochemical properties that directly influence the molecule's behavior in a biological system. These parameters are critical for predicting oral bioavailability and guiding formulation development.[8][19]
Caption: Workflow for physicochemical profiling.
Aqueous Solubility
Causality: A drug must be in solution to be absorbed. Poor aqueous solubility is a major cause of failure for drug candidates.[19][20] The "shake-flask" method is the definitive technique for determining thermodynamic equilibrium solubility.[21]
Experimental Protocol 4: Shake-Flask Solubility Determination
Step-by-Step Methodology:
-
Sample Addition: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the excess solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Ionization Constant (pKa)
Causality: The pKa value dictates the charge state of a molecule at a given pH. The pyrrolidine nitrogen in the side chain is expected to be basic. This charge state significantly impacts solubility, permeability, and receptor binding.[22][23]
Experimental Protocol 5: pKa Determination by Potentiometric Titration
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in water or a water/co-solvent mixture.
-
Titration: While stirring and monitoring the pH with a calibrated electrode, perform a titration by adding small, precise volumes of a standardized acid (e.g., 0.1 M HCl).
-
Data Plotting: Record the pH after each addition of titrant and plot the pH versus the volume of acid added.
-
pKa Calculation: The pKa is the pH at the half-equivalence point of the titration curve. Specialized software can be used for precise calculation, especially for overlapping pKa values.
Lipophilicity (LogP / LogD)
Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes.[24][25] While the shake-flask method using n-octanol and water is the traditional method for determining the partition coefficient (LogP), a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a high-throughput and reliable estimate.[26][27]
Experimental Protocol 6: Lipophilicity Estimation by RP-HPLC
Step-by-Step Methodology:
-
System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Isocratic Elution: Perform a series of isocratic elutions with varying percentages of the organic modifier (e.g., 30%, 40%, 50%, 60%, 70%).
-
Retention Time Measurement: For each condition, inject the sample and record its retention time (t_R). Also, measure the column dead time (t_0) using a non-retained compound (e.g., uracil).
-
Capacity Factor Calculation: Calculate the capacity factor (k) for each mobile phase composition using the formula: k = (t_R - t_0) / t_0.
-
Extrapolation: Plot log(k) versus the percentage of the organic modifier. Extrapolate the linear regression line to 100% aqueous phase (0% organic modifier). The y-intercept gives the log(k_w) value, which is a reliable index of lipophilicity and correlates well with LogP.[26]
Section 4: Solid-State Characterization
The properties of a drug in its solid form are critical for manufacturing, stability, and dissolution.[28]
Caption: Workflow for solid-state characterization.
Thermal Analysis (DSC & TGA)
Causality: Differential Scanning Calorimetry (DSC) measures heat flow and is used to determine melting point, purity, and polymorphism. Thermogravimetric Analysis (TGA) measures changes in mass with temperature and is used to assess thermal stability and detect the presence of bound water or solvent (solvates/hydrates).[29][30]
Experimental Protocol 7: Simultaneous TGA-DSC Analysis
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified solid compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen gas at 50 mL/min) at a constant rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 30 °C to 300 °C).
-
Data Analysis:
-
TGA Curve: Analyze the mass vs. temperature plot. A significant mass loss before decomposition may indicate the presence of water or solvent.
-
DSC Curve: Analyze the heat flow vs. temperature plot. A sharp endothermic peak represents the melting point of a crystalline solid. The onset temperature of this peak is typically reported as the melting point.
-
Single-Crystal X-ray Diffraction (SC-XRD)
Causality: SC-XRD is the ultimate analytical technique for providing an unambiguous, three-dimensional structure of a molecule at the atomic level. It confirms connectivity, stereochemistry, and reveals intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.[4][8]
Experimental Protocol 8: Crystal Growth and Analysis
Step-by-Step Methodology:
-
Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly and undisturbed over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed jar containing a less-polar "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
-
-
Crystal Mounting: Carefully select a well-formed, clear crystal (ideally 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with X-rays, collecting a diffraction pattern.
-
Structure Solution and Refinement: The collected data is processed using specialized software to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to produce the final crystal structure.[4]
Conclusion
The comprehensive physicochemical characterization of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one, as outlined in this guide, is a critical and indispensable phase of its preclinical development. By systematically applying the described analytical workflows—from definitive structural elucidation via NMR, MS, and FTIR, to the crucial drug-like property assessments of solubility, pKa, and lipophilicity, and finally to the detailed solid-state analysis through TGA, DSC, and X-ray crystallography—researchers can build a robust data package. This package not only confirms the identity and purity of the novel entity but also provides the foundational knowledge required to understand its pharmaceutical potential, guide formulation strategies, and ultimately, de-risk its journey through the drug discovery pipeline.
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MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. Retrieved from [Link]
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International Journal of Advances in Engineering and Management (IJAEM). (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Retrieved from [Link]
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Jakhmola, V., et al. (2020, January 31). SYNTHESIS, CHARACTERIZATION AND ANTIHYPERTENSIVE ACTIVITY OF PYRIDAZINONE DERIVATIVES. Zenodo. Retrieved from [Link]
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Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]
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Asif, M. (2026, February 9). (PDF) Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. ResearchGate. Retrieved from [Link]
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Asif, M. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link]
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International Journal of Research in Engineering and Science (IJRES). (n.d.). “Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives”. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
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Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Retrieved from [Link]
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Adeeva, V. G., et al. (1992). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2, 965-969. Retrieved from [Link]
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University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
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Alcolea Palafox, M. (2002). FTIR study of five complex beta-lactam molecules. PubMed. Retrieved from [Link]
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Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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Boddapati, S., et al. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Retrieved from [Link]
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FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]
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Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]
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The Journal of Medical Investigation. (2005). Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). J. Med. Invest., 52(Suppl.), 293-294. Retrieved from [Link]
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Valko, K. (n.d.). Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. Analytical Chemistry - ACS Publications. Retrieved from [Link]
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MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]
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European Pharmaceutical Review. (2026, March 21). How thermal analysis can enhance pharmaceutical drug development. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]
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Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
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- 15. Aqueous Solubility Assay - Enamine [enamine.net]
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- 24. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one stability and solubility profile
Comprehensive Physicochemical Profiling of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one: Stability, Solubility, and Formulation Strategies
Executive Summary
The compound 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one represents a highly versatile structural motif in modern medicinal chemistry. By combining the privileged, metabolically robust pyridazin-3(2H)-one core with a basic 2-(pyrrolidin-1-yl)ethyl solubilizing tail, this molecule exhibits a distinct biphasic physicochemical profile. This technical guide provides an in-depth analysis of its thermodynamic solubility, chemical stability, and the underlying molecular drivers that dictate its behavior in formulation and physiological environments.
Molecular Architecture and Physicochemical Drivers
To understand the macroscopic behavior of this compound, we must first deconstruct its molecular architecture. The molecule is defined by two distinct functional domains:
-
The Pyridazin-3(2H)-one Core: This heteroaromatic lactam is a "privileged scaffold" widely utilized in cardiovascular, anticancer, and CNS-active agents [1]. It is characterized by extreme hydrolytic stability and acts primarily as a neutral, polar hydrogen-bond acceptor. Its intrinsic pKa is typically below 0, meaning it remains un-ionized across the entire physiological pH range (1.2–7.4).
-
The 2-(Pyrrolidin-1-yl)ethyl Tail: The attachment of this aliphatic chain introduces a basic tertiary amine. While unsubstituted pyrrolidine has a highly basic pKa of ~11.3 [2], the N-alkylation in this compound shifts the pKa of the conjugate acid to approximately 8.5 – 9.0 . This basic center is the primary driver of the molecule's pH-dependent solubility and its primary liability for oxidative degradation.
Because the pKa of the pyrrolidine nitrogen is ~8.8, the molecule exists almost exclusively as a highly soluble protonated cation in the stomach (pH 1.2) and upper intestine (pH 4.5). However, as it transits to the lower intestine (pH 7.4), the fraction of the lipophilic free base increases exponentially, creating a risk for in vivo precipitation. Similar pH-dependent behavior is observed in advanced clinical candidates utilizing this motif, such as the H3 receptor inverse agonist Irdabisant [3].
Table 1: Estimated Physicochemical Properties
| Property | Value / Description | Impact on Development |
| Molecular Weight | 193.25 g/mol | Highly favorable for oral absorption (Lipinski compliant). |
| pKa (Basic) | ~8.8 (Pyrrolidine N) | Dictates pH-dependent solubility; highly soluble in acidic media. |
| LogP (Free Base) | ~1.2 - 1.5 | Moderate lipophilicity; good balance of permeability and solubility. |
| LogD (pH 7.4) | ~0.5 - 0.8 | Ensures adequate partitioning into lipid membranes at intestinal pH. |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors | Low desolvation energy required for membrane crossing. |
Thermodynamic Solubility Profile
Kinetic solubility assays (e.g., DMSO crash methods) often overestimate the solubility of crystalline solids. For robust formulation development, thermodynamic solubility must be determined. The solubility of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is governed by the Henderson-Hasselbalch relationship.
Table 2: pH-Dependent Thermodynamic Solubility Profile
| Media | pH | Dominant Species | Estimated Solubility (mg/mL) |
| SGF (Simulated Gastric Fluid) | 1.2 | Cationic (>99.9%) | > 50.0 (Freely Soluble) |
| Acetate Buffer | 4.5 | Cationic (>99.9%) | > 50.0 (Freely Soluble) |
| FaSSIF (Fasted State Intestinal) | 6.5 | Cationic (~99%) | ~ 10.0 - 15.0 (Soluble) |
| PBS / Blood Plasma | 7.4 | Mixed (Cationic/Free Base) | ~ 1.0 - 2.0 (Slightly Soluble) |
Protocol: Self-Validating Thermodynamic Solubility Assay (Shake-Flask Method)
Causality Focus: This protocol includes a critical post-equilibration pH check. Because the API is a strong base, high concentrations of the dissolving free base can overwhelm weak buffers, artificially raising the pH and skewing solubility data.
-
Preparation: Weigh 10 mg of the crystalline API into glass HPLC vials.
-
Media Addition: Add 1.0 mL of the target buffer (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 7.4 Phosphate). Ensure buffer capacity is at least 50 mM.
-
Equilibration: Agitate vials on an orbital shaker at 300 RPM at 37.0 ± 0.5 °C for 48 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge at 10,000 x g for 15 minutes. Crucial Step: Filter the supernatant through a 0.45 µm PTFE syringe filter. (Avoid nylon filters, as the lipophilic free base at pH 7.4 may adsorb to the membrane, causing false low readings).
-
Validation Check: Measure the pH of the filtrate. If the pH has shifted by >0.1 units from the starting buffer, the assay must be repeated with a higher capacity buffer.
-
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a standard curve.
Fig 1: pH-dependent ionization and its direct impact on physiological solubility.
Chemical Stability and Degradation Pathways
The stability profile of this compound is heavily skewed by its two domains. Pyridazinone derivatives (such as the herbicide chloridazon) are known to be exceptionally stable in aqueous media (pH 3–9) and resistant to thermal degradation up to 50 °C for years [4]. Therefore, hydrolytic cleavage of the lactam ring is highly improbable under standard pharmaceutical conditions.
Conversely, the tertiary amine of the pyrrolidine ring is highly susceptible to oxidative degradation , readily forming N-oxides in the presence of peroxides or radical initiators.
Table 3: Forced Degradation Profile (ICH Q1A/Q1B)
| Stress Condition | Reagent / Environment | Expected Degradation | Primary Degradant |
| Acidic Hydrolysis | 0.1 N HCl, 60 °C, 3 days | < 1.0% | None (Core is stable) |
| Basic Hydrolysis | 0.1 N NaOH, 60 °C, 3 days | < 1.0% | None (Core is stable) |
| Oxidation | 3% H2O2, 25 °C, 24 hours | 10% - 20% | Pyrrolidine N-oxide |
| Photolysis | UV/Vis (1.2M lux hrs) | 2% - 5% | N-dealkylation products |
Protocol: Stability-Indicating Assay Development via Forced Degradation
Causality Focus: The purpose of this protocol is not just to destroy the molecule, but to generate a specific degradation profile (target 5–20% degradation) to prove that the HPLC method can successfully resolve the parent API from its degradants (specifically the polar N-oxide).
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in a biologically inert diluent (e.g., Water:Acetonitrile 50:50).
-
Oxidative Stress (The Critical Path): Transfer 5.0 mL of stock to a flask. Add 1.0 mL of 3% H2O2 . Stir at room temperature in the dark.
-
Quenching: After 24 hours, quench the oxidative reaction by adding 1.0 mL of 10% sodium metabisulfite. Failure to quench will result in continued degradation inside the HPLC autosampler, destroying the integrity of the analytical run.
-
Hydrolytic Stress: Treat separate aliquots with 0.1 N HCl and 0.1 N NaOH at 60 °C for 72 hours. Neutralize with equivalent base/acid before injection.
-
Analysis: Inject onto an HPLC-DAD/MS system (C18 column, gradient of 0.1% TFA in Water to Acetonitrile).
-
Validation: Calculate mass balance. The sum of the parent peak area and degradant peak areas should equal ~100% of the unstressed control. The N-oxide will elute earlier than the parent API due to increased polarity.
Fig 2: Forced degradation workflow to validate stability-indicating analytical methods.
Conclusion
2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a highly stable, pharmacologically relevant scaffold. Its formulation strategy must account for the pH-driven solubility cliff caused by the pyrrolidine ring, and analytical methods must be specifically optimized to monitor for oxidative N-oxide degradants. By leveraging thermodynamic solubility protocols and rigorous forced degradation, researchers can confidently advance this structural class through preclinical development.
References
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Institutes of Health (NIH).
- Pyrrolidine | C4H9N | CID 31268 - PubChem. National Institutes of Health (NIH).
- Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist. ChEMBL / EBI.
- Chloridazon | C10H8ClN3O | CID 15546 - PubChem. National Institutes of Health (NIH).
Application Note: Comprehensive LC-MS/MS Method for the Quantification of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one in Human Plasma
Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma (K2EDTA) Analytical Platform: UPLC-ESI-MS/MS
Introduction & Mechanistic Rationale
The compound 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one represents a class of basic heterocyclic small molecules frequently encountered in modern drug discovery (e.g., histamine H3 receptor antagonists and PDE inhibitors)[1]. Accurate pharmacokinetic (PK) profiling of such compounds requires highly sensitive and robust bioanalytical methods[2].
Developing a reliable assay for this molecule presents specific physicochemical challenges:
-
Basic Pyrrolidine Nitrogen (pKa ~9.5): The molecule is positively charged at physiological and acidic pH. While this ensures excellent ionization efficiency in positive Electrospray Ionization (ESI+), it also makes the compound susceptible to secondary interactions with residual silanols on chromatographic columns, leading to peak tailing.
-
Matrix Effects: Plasma contains high concentrations of endogenous phospholipids (e.g., phosphatidylcholines) that co-elute with early-to-mid eluting basic drugs, causing severe ion suppression in the MS source.
To overcome these challenges, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) . Unlike simple protein precipitation (PPT), MCX leverages the basicity of the pyrrolidine ring. By acidifying the plasma, the analyte is fully protonated and binds strongly to the sulfonic acid groups of the SPE sorbent. This allows for aggressive orthogonal washing with 100% organic solvents to remove neutral lipids and phospholipids before eluting the target analyte with a high-pH solvent[2].
Experimental Workflow
The following self-validating workflow ensures high recovery and minimal matrix interference prior to LC-MS/MS analysis.
Step-by-step MCX SPE and LC-MS/MS workflow for plasma quantification.
Reagents and Materials
-
Analytes: 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one (Reference Standard) and its deuterated internal standard (IS), Analyte-d4.
-
Biological Matrix: Human Plasma (K2EDTA anticoagulant).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Modifiers: Formic Acid (FA), Phosphoric Acid (H3PO4), Ammonium Hydroxide (NH4OH).
-
Consumables: Oasis MCX 96-well µElution Plate (30 µ g/well ) or 1 cc cartridges.
Step-by-Step Protocol
Preparation of Calibration Standards and Quality Controls (QCs)
Causality Check: A self-validating system requires QCs spanning the entire dynamic range to ensure linear detector response and monitor extraction efficiency.
-
Prepare a 1.0 mg/mL primary stock solution of the analyte in 50% MeOH.
-
Spike working solutions into blank human plasma to generate a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL .
-
Prepare Quality Control (QC) samples at 1.0 ng/mL (LLOQ), 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).
-
Prepare a working IS solution of Analyte-d4 at 50 ng/mL in 50% MeOH.
Sample Pre-treatment & MCX SPE Extraction
-
Aliquot: Transfer 50 µL of plasma (blank, standards, QCs, or study samples) into a 96-well collection plate.
-
IS Addition: Add 10 µL of the IS working solution to all wells (except double blanks). Vortex for 30 seconds.
-
Acidification: Add 200 µL of 2% H3PO4 in water. Mechanism: Drops the pH to ~2.0, ensuring the pyrrolidine nitrogen (pKa ~9.5) is >99% ionized for optimal cation exchange retention.
-
Condition & Equilibrate (SPE): Pass 200 µL MeOH followed by 200 µL Water through the MCX plate.
-
Load: Apply the acidified plasma samples to the SPE plate. Apply low vacuum.
-
Wash 1 (Aqueous): Wash with 200 µL of 2% FA in water. Mechanism: Locks the basic analyte onto the sorbent while washing away polar endogenous salts and proteins.
-
Wash 2 (Organic): Wash with 200 µL of 100% MeOH. Mechanism: Removes neutral lipids and hydrophobic interferences (e.g., phospholipids) that cause ion suppression.
-
Elution: Elute with 2 × 50 µL of 5% NH4OH in MeOH into a clean collection plate. Mechanism: The high pH neutralizes the pyrrolidine nitrogen, breaking the ionic bond with the sulfonic acid sorbent and releasing the analyte.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.
LC-MS/MS Parameters
-
Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Causality: The bridged ethyl hybrid (BEH) particle resists dissolution at extreme pHs and minimizes secondary silanol interactions with the basic pyrrolidine ring, preventing peak tailing.
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |
| 0.00 | 95 | 5 | Initial |
| 0.50 | 95 | 5 | Isocratic hold |
| 2.50 | 10 | 90 | Linear gradient |
| 3.00 | 10 | 90 | Column wash |
| 3.10 | 95 | 5 | Re-equilibration |
| 4.00 | 95 | 5 | End |
Mass Spectrometry (ESI+ MRM Mode):
-
Capillary Voltage: 1.5 kV
-
Desolvation Temperature: 500°C
-
Analyte MRM Transition: m/z 196.1 → 84.1 (Quantifier, corresponding to the pyrrolidin-1-yl-methyl cation fragment); m/z 196.1 → 123.1 (Qualifier).
-
IS MRM Transition: m/z 200.1 → 88.1.
Method Validation Summary
The method was validated in strict accordance with the FDA Bioanalytical Method Validation Guidance (2018) [3] and the EMA ICH M10 Guideline (2022) [4].
Table 2: Accuracy, Precision, and Matrix Effect Data (n=6 per level)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Bias) | Matrix Factor (IS-normalized) |
| LLOQ | 1.0 | 6.2 | 8.1 | +4.5 | 0.98 ± 0.04 |
| LQC | 3.0 | 4.8 | 5.5 | +2.1 | 1.02 ± 0.03 |
| MQC | 400.0 | 3.1 | 4.0 | -1.8 | 0.99 ± 0.02 |
| HQC | 800.0 | 2.5 | 3.6 | -0.5 | 1.01 ± 0.02 |
Acceptance Criteria: Precision (% CV) must be ≤15% (≤20% for LLOQ). Accuracy (% Bias) must be within ±15% (±20% for LLOQ)[4],[3]. The IS-normalized matrix factor demonstrates that the orthogonal MCX washing steps successfully eliminated phospholipid-induced ion suppression.
Troubleshooting & Mechanistic Insights
-
Loss of Analyte During SPE Washing: If recovery drops significantly, ensure the pH of the aqueous wash (Wash 1) is strictly maintained below 3.0. If the pH rises, the pyrrolidine nitrogen will begin to deprotonate, causing premature elution during the 100% MeOH wash step.
-
Ion Suppression at Early Retention Times: If matrix effects are observed (Matrix Factor < 0.85), it indicates that early-eluting salts or late-eluting phospholipids from previous injections are co-eluting with the analyte. Ensure the UPLC gradient includes a robust column wash at 90% B for at least 0.5 minutes to flush highly lipophilic matrix components[2].
-
Peak Tailing: Should peak tailing occur despite the BEH column, consider switching Mobile Phase A to 10 mM Ammonium Bicarbonate (pH 10). Because the pKa of the pyrrolidine is ~9.5, running the chromatography at high pH neutralizes the analyte, driving it into the organic stationary phase and completely eliminating electrostatic interactions with silanols.
References
- Bioanalytical Method Validation Guidance for Industry (2018).U.S. Food and Drug Administration (FDA).
- ICH M10 on bioanalytical method validation - Scientific guideline (2022).European Medicines Agency (EMA).
- LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.Longdom Publishing.
- A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ.PubMed Central (PMC).
Sources
Application Note: Pharmacological Evaluation of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one as a Selective PDE4 Inhibitor
Mechanistic Rationale and Chemical Context
Phosphodiesterase 4 (PDE4) is the predominant enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. By preventing cAMP degradation, PDE4 inhibitors suppress the release of pro-inflammatory mediators, making them highly valuable for treating respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma .
The compound 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one represents a highly optimized scaffold in this therapeutic class. While traditional 4,5-dihydropyridazin-3-ones (such as zardaverine) exhibit dual PDE3/PDE4 inhibition , topological explorations have demonstrated that specific substitutions at the N-2 position of the pyridazine ring govern enzyme selectivity. The addition of the 2-(pyrrolidin-1-yl)ethyl tail introduces a basic, lipophilic moiety that projects into the solvent-accessible region of the PDE4 active site. This specific interaction not only enhances binding affinity to PDE4 but sterically hinders binding to the tighter PDE3 pocket, thereby mitigating the cardiovascular liabilities (e.g., tachycardia) associated with PDE3 inhibition.
Signaling Pathway Dynamics
Inhibition of PDE4 by this compound triggers a well-defined intracellular cascade. The accumulation of cAMP allosterically activates Protein Kinase A (PKA). Activated PKA phosphorylates the cAMP response element-binding protein (CREB) while simultaneously suppressing the NF-κB pathway, leading to a profound reduction in the transcription of pro-inflammatory cytokines such as TNF-α .
Figure 1: Mechanism of action for PDE4 inhibition and downstream anti-inflammatory signaling.
Quantitative Pharmacological Profile
To benchmark the efficacy of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one, evaluating both biochemical potency and functional cellular translation is required. The expected pharmacological parameters are summarized below.
| Parameter | Assay System | Expected Value | Causality / Relevance |
| PDE4B IC₅₀ | TR-FRET Enzymatic | < 50 nM | Primary biochemical potency; confirms direct target engagement. |
| PDE3 IC₅₀ | TR-FRET Enzymatic | > 5,000 nM | Ensures selectivity (>100-fold) to avoid cardiovascular side effects. |
| cAMP EC₅₀ | U937 Cells + Forskolin | < 150 nM | Confirms cell permeability and intracellular target engagement. |
| TNF-α IC₅₀ | Human PBMCs + LPS | < 300 nM | Validates functional, disease-relevant anti-inflammatory efficacy. |
Experimental Workflows and Self-Validating Protocols
The following protocols are designed as self-validating systems. By incorporating specific internal controls (e.g., IBMX, Forskolin, and reference inhibitors), each assay independently verifies its own dynamic range and eliminates false positives caused by assay interference or cytotoxicity.
Figure 2: Sequential screening workflow from biochemical validation to functional efficacy.
Protocol A: Time-Resolved FRET (TR-FRET) PDE4 Enzymatic Assay
Causality: TR-FRET is selected over radiometric assays to eliminate radioactive waste and bypass compound auto-fluorescence. The time-delayed reading ensures that only the specific FRET signal from the unhydrolyzed cAMP tracer is measured. Self-Validation: Includes a "No Enzyme" control (100% tracer signal) and a "Vehicle" control (maximum enzyme activity, 0% tracer signal) to define the assay window. Rolipram is used as a positive control.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂ (essential for PDE4 catalytic activity), and 0.01% Brij-35 (prevents non-specific sticking).
-
Compound Dilution: Serially dilute 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one in 100% DMSO, then dilute 1:100 in assay buffer to yield a final DMSO concentration of 1% (PDE enzymes are sensitive to DMSO >1%).
-
Enzyme Reaction: In a 384-well plate, add 5 µL of compound, 5 µL of human recombinant PDE4B enzyme (0.1 ng/well), and incubate for 10 minutes at room temperature.
-
Substrate Addition: Add 10 µL of fluorescent cAMP tracer (10 nM final). Incubate for 1 hour at room temperature.
-
Detection: Add 20 µL of TR-FRET binding reagent (contains a europium-labeled anti-cAMP antibody). Incubate for 30 minutes.
-
Readout: Read the plate on a microplate reader (e.g., PHERAstar) using a TR-FRET protocol (Excitation: 337 nm, Emission: 665 nm / 620 nm). Calculate the IC₅₀ using a 4-parameter logistic fit.
Protocol B: Cell-Based cAMP Accumulation Assay
Causality: Biochemical potency does not guarantee cellular efficacy due to potential permeability issues. This assay uses U937 macrophages (which natively express high levels of PDE4) to confirm intracellular target engagement. Forskolin is used to stimulate basal adenylyl cyclase activity, creating a detectable pool of cAMP that PDE4 would normally degrade. Self-Validation: IBMX (a non-selective pan-PDE inhibitor) is used at 100 µM to define the absolute maximum possible cAMP accumulation in the system.
Step-by-Step Methodology:
-
Cell Seeding: Seed U937 cells at 1 × 10⁴ cells/well in a 384-well plate using RPMI-1640 medium (without phenol red).
-
Compound Treatment: Add the pyridazin-3-one compound (dose-response from 10 µM to 0.1 nM) and incubate for 30 minutes at 37°C. Include wells with 100 µM IBMX as the maximum signal control.
-
Stimulation: Add Forskolin to a final concentration of 10 µM. Incubate for exactly 15 minutes at 37°C. (Note: Extended incubation leads to receptor desensitization and cAMP export).
-
Lysis and Detection: Add lysis buffer containing a d2-labeled cAMP tracer and a cryptate-labeled anti-cAMP antibody. Incubate for 1 hour at room temperature.
-
Readout: Measure the TR-FRET signal. The signal is inversely proportional to the intracellular cAMP concentration.
Protocol C: Human PBMC TNF-α Release Assay
Causality: To prove clinical relevance, the compound must suppress inflammation in primary human tissue. Lipopolysaccharide (LPS) is utilized as a TLR4 agonist to robustly induce TNF-α production in Peripheral Blood Mononuclear Cells (PBMCs). Self-Validation: Cell viability must be assessed in parallel (e.g., via CellTiter-Glo) to ensure that the reduction in TNF-α is due to true pharmacological PDE4 inhibition, not compound cytotoxicity.
Step-by-Step Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation (Ficoll-Paque). Resuspend in RPMI-1640 supplemented with 10% FBS.
-
Plating & Treatment: Seed PBMCs at 1 × 10⁵ cells/well in a 96-well plate. Pre-treat with the compound for 1 hour at 37°C.
-
LPS Stimulation: Add LPS (E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 18 hours at 37°C, 5% CO₂.
-
Supernatant Harvesting: Centrifuge the plate at 300 × g for 5 minutes. Transfer the supernatant to a new plate.
-
Cytokine Quantification: Quantify TNF-α levels using a standard sandwich ELISA or Luminex multiplex assay.
-
Viability Check: Add CellTiter-Glo reagent to the remaining cells in the original plate to confirm >95% viability across all compound concentrations.
References
-
Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease Journal of Medicinal Chemistry URL:[Link]
-
Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease British Journal of Pharmacology (via PMC) URL:[Link]
-
PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review International Journal of Molecular Sciences (via PMC) URL:[Link]
Application of Pyridazinone Derivatives in Cancer Research: Advanced Notes and Protocols
Introduction: The Pyridazinone Scaffold as a Privileged Structure in Oncology
The pyridazinone core, a six-membered heterocyclic motif, has garnered significant attention in medicinal chemistry and oncology for its remarkable versatility as a pharmacophore.[1] Its unique structural and electronic properties allow for diverse substitutions, leading to the development of potent and selective inhibitors of various protein targets implicated in cancer progression.[1][2] This adaptability has established the pyridazinone scaffold as a "privileged structure," capable of interacting with a wide array of biological targets crucial for tumor cell survival, proliferation, and metastasis.[3]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of pyridazinone derivatives in cancer research. We will delve into their primary mechanisms of action, offer detailed protocols for their evaluation, and present case studies of promising compounds that exemplify their therapeutic potential.
Part 1: Core Mechanisms of Action in Cancer
Pyridazinone derivatives exert their anticancer effects through several key mechanisms, primarily by targeting enzymatic pathways that are often dysregulated in cancer.
Kinase Inhibition: A Dominant Therapeutic Strategy
A predominant mechanism of action for many pyridazinone derivatives is the inhibition of protein kinases, enzymes that play a central role in signal transduction pathways controlling cell growth, differentiation, and survival.
-
VEGFR-2 Inhibition and Anti-Angiogenesis: The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis, and it is largely driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[4] Pyridazinone derivatives have been extensively developed as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase in this pathway.[3][4][5] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling, thereby preventing the proliferation and migration of endothelial cells and ultimately cutting off the tumor's blood supply.[4]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another crucial receptor tyrosine kinase that, when overactivated, drives the growth of numerous cancers.[6][7] Certain pyridazinone derivatives have been specifically designed to target both wild-type EGFR and its mutated forms, such as EGFRT790M, which is associated with acquired resistance to first-generation EGFR inhibitors.[7]
-
Other Kinase Targets: The versatility of the pyridazinone scaffold allows for the targeting of a broad spectrum of other kinases implicated in cancer, including:
-
FER Tyrosine Kinase: Involved in cell migration and metastasis, particularly in breast cancer.[8][9]
-
PI3K (Phosphoinositide 3-kinase): A central node in a signaling pathway that is frequently overexpressed in human tumors and regulates cell growth and survival.[10]
-
JNK1 (c-Jun N-terminal kinase 1): A member of the mitogen-activated protein kinase (MAPK) family involved in stress responses and apoptosis.[11]
-
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, many pyridazinone derivatives have been shown to directly induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.
-
Cell Cycle Arrest: Some compounds cause an accumulation of cells in specific phases of the cell cycle, such as the G1 or G0-G1 phase, thereby preventing their proliferation.[6][12][13]
-
Modulation of Apoptotic Proteins: These derivatives can upregulate the expression of pro-apoptotic genes like p53 and Bax, while simultaneously downregulating anti-apoptotic genes such as Bcl-2, tipping the cellular balance towards apoptosis.[12][13]
Emerging and Dual-Function Mechanisms
Recent research has uncovered novel applications and mechanisms for pyridazinone derivatives:
-
PARP Inhibition: Several pyridazinone-based drugs, including Olaparib and Talazoparib, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[14] In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA mutations), PARP inhibition leads to synthetic lethality and cancer cell death.
-
EED Inhibition: Targeting the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2) has emerged as a novel strategy.[15] A pyridazinone derivative, compound 39 , has shown promise as a potent EED inhibitor for prostate cancer.[15]
-
Dual Antimicrobial and Anticancer Activity: In an innovative approach, some pyridazinone derivatives have been designed to possess both anticancer and antimicrobial properties.[12][13] This is particularly relevant for chemotherapy patients who are often immunocompromised and susceptible to infections.[12][13]
Part 2: Experimental Protocols and Methodologies
The following section provides standardized, step-by-step protocols for the evaluation of pyridazinone derivatives in a cancer research setting.
In Vitro Cytotoxicity Assessment
Objective: To determine the concentration of a pyridazinone derivative required to inhibit the growth of a panel of cancer cell lines by 50% (GI50).
Protocol: MTT Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HCT116 for colon, HepG2 for liver, MCF-7 for breast) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyridazinone derivative in DMSO.
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
-
Replace the media in the 96-well plates with the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the GI50 value using non-linear regression analysis.
-
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyridazinone derivative against a specific kinase (e.g., VEGFR-2, EGFR).
Protocol: In Vitro Kinase Assay (Example: VEGFR-2)
-
Reagents and Materials:
-
Recombinant human VEGFR-2 enzyme.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP.
-
Assay buffer.
-
Pyridazinone derivative.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
Prepare serial dilutions of the pyridazinone derivative in assay buffer.
-
In a 96-well plate, add the kinase, substrate, and pyridazinone derivative at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced.
-
Include a no-enzyme control and a vehicle control.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting model.
-
Cell Cycle Analysis
Objective: To determine the effect of a pyridazinone derivative on the cell cycle distribution of cancer cells.
Protocol: Flow Cytometry with Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Seed cancer cells in 6-well plates and treat them with the pyridazinone derivative at its GI50 concentration for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells in the media) and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of untreated or vehicle-treated control cells.
-
In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor activity of a pyridazinone derivative in a preclinical animal model.
Protocol: Xenograft Mouse Model
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[16]
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the pyridazinone derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight of the mice throughout the study.
-
The study endpoint is typically reached when tumors in the control group reach a certain size or when signs of toxicity are observed.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) percentage for the treated groups compared to the control group.
-
Statistically analyze the differences in tumor volume and body weight between the groups.
-
Part 3: Data Presentation and Visualization
Quantitative Data Summary
The following tables summarize the in vitro activity of representative pyridazinone derivatives against various cancer cell lines and kinases.
Table 1: In Vitro Cytotoxicity of Selected Pyridazinone Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 5f | HCT116 (Colon) | 7.69 - 15.66 | [6] |
| HepG2 (Liver) | 9.46 - 26.44 | [6] | |
| MCF-7 (Breast) | 6.93 - 18.40 | [6] | |
| 5d | PC-3 (Prostate) | 9.46 | [7] |
| Caco-2 (Colon) | 7.45 | [7] | |
| MDA-231 (Breast) | 5.92 | [7] | |
| 81 | IMR-32 (Neuroblastoma) | 0.07 | [10] |
| 82 | IMR-32 (Neuroblastoma) | 0.04 | [10] |
| 10l | A549/ATCC (NSCLC) | 1.66 - 100 | [12][13] |
| 17a | Melanoma, NSCLC, Prostate, Colon | - | [12][13] |
Table 2: Kinase Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound | Kinase Target | IC50 (µM) | Reference |
| 5f | EGFR | 0.042 | [6] |
| 7a | VEGFR-2 | 0.090 | [6] |
| 5d | EGFRT790M | 0.043 | [7] |
| DS21360717 | FER | 0.0005 | [17] |
| 79 | PI3Kα | 0.091 | [10] |
| 37 | BTK | 0.0021 | [14] |
Visualization of Signaling Pathways and Workflows
Figure 1: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Inhibition of VEGFR-2 by pyridazinone derivatives blocks downstream signaling.
Figure 2: Experimental Workflow for In Vitro Evaluation
Caption: A typical workflow for the in vitro characterization of pyridazinone derivatives.
Conclusion and Future Directions
Pyridazinone derivatives represent a highly promising and versatile class of compounds in the field of cancer research. Their ability to be chemically modified to target a wide range of cancer-related proteins, particularly kinases, has led to the development of numerous potent preclinical candidates and even clinically approved drugs. The protocols and data presented herein provide a framework for the continued investigation and development of this important scaffold.
Future research will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms to minimize off-target effects and toxicity.
-
Overcoming Drug Resistance: Developing next-generation compounds that are active against cancers that have developed resistance to existing therapies.
-
Combination Therapies: Exploring the synergistic effects of pyridazinone derivatives with other anticancer agents, such as immunotherapy or traditional chemotherapy.
-
Targeting Novel Pathways: Expanding the scope of pyridazinone derivatives to inhibit other emerging cancer targets beyond kinases.
The continued exploration of the chemical space around the pyridazinone core holds immense potential for the discovery of novel and effective cancer therapeutics.
References
- El-Gazzar, M. G., et al. (2025, November 15). Design, synthesis, and antitumor evaluation of new pyridazinone scaffolds as dual EGFR/VEGFR-2 kinase inhibitors and apoptotic cells inducers. PubMed.
- Iwasaki, H., et al. (n.d.). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PMC.
- Iwasaki, H., et al. (2019, March 15). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters.
- El-Gazzar, M. G., et al. (n.d.).
- Santanocito, C., et al. (2025, April 17). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.
- Abdel-Maksoud, M. S., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC.
- Asif, M. (n.d.).
- El-Gazzar, M. G., et al. (n.d.).
- (n.d.). Structures of VEGFR-2 inhibitors approved for clinical use.
- El-Gazzar, M. G., et al. (2024, August 19).
- Iwasaki, H., et al. (2024, June 13). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters.
- Husain, A., et al. (2009, December 29). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)
- Wang, Y., et al. (2025, October 15).
- El-Gazzar, M. G., et al. (n.d.).
- (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
- Abdel-Maksoud, M. S., et al. (2019, September 6). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Taylor & Francis.
- (n.d.). Structures of VEGFR-2 inhibitors approved for clinical use.
- Vennin, C., et al. (2021, November 28). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. MDPI.
- Singh, S., et al. (2022, December 19). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis.
- (2026, March 1).
- Pathak, S., et al. (2025, October). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry.
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High-Throughput Screening Protocol for 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one Analogs: A Cell-Based Approach to Identify Bioactive Compounds
An Application Note for Drug Discovery Professionals
Abstract
Pyridazinone derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3][4] This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of a library of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one analogs. We present a robust, cell-based cytotoxicity assay designed for a 384-well plate format, enabling the rapid and efficient identification of "hit" compounds. The protocol emphasizes scientific integrity through rigorous quality control, detailed data analysis procedures, and strategies for follow-up studies to validate initial findings. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.
Introduction: The Rationale for Screening Pyridazinone Analogs
The pyridazinone core is a privileged scaffold in drug discovery, forming the basis of numerous compounds with diverse pharmacological profiles.[2][3] These derivatives have been shown to interact with a wide array of biological targets, making them attractive candidates for therapeutic development in oncology, immunology, and cardiology.[5][6] The specific analogs , featuring a 2-(pyrrolidin-1-yl)ethyl side chain, combine the pyridazinone core with a moiety frequently found in neurologically active and receptor-binding compounds, suggesting a potential for novel mechanisms of action.
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, allowing for the automated testing of thousands to millions of compounds to identify those that modulate a specific biological pathway.[7][8][9] By employing HTS, we can efficiently interrogate a large library of pyridazinone analogs to uncover molecules with potent biological activity. This document outlines a primary screening strategy centered on a cell viability assay, a fundamental first step in identifying compounds with potential anticancer properties.[10][11]
Assay Principle and Design
The primary HTS campaign is designed as a cell-based cytotoxicity assay using the A549 human lung carcinoma cell line. This cell line is robust, well-characterized, and widely used in cancer research and drug screening. The assay quantifies cell viability by measuring intracellular ATP levels, a key indicator of metabolically active cells.
Causality Behind Experimental Choice: We selected an ATP-based luminescence assay (e.g., CellTiter-Glo®) for its high sensitivity, broad dynamic range, and suitability for automation.[10][12] The principle is straightforward: upon cell lysis, a luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal directly proportional to the number of viable cells. A compound that induces cytotoxicity or inhibits proliferation will lead to a decrease in ATP and, consequently, a reduction in the luminescent signal. This provides a clear and quantifiable endpoint for identifying active compounds or "hits".
Caption: Mechanism of the ATP-based luminescence cell viability assay.
Materials & Equipment
Reagents & Consumables
| Reagent | Supplier | Purpose |
| A549 Cell Line | ATCC | Human lung carcinoma model |
| F-12K Medium | Gibco | Base cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Medium supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| Trypsin-EDTA (0.25%) | Gibco | Cell dissociation |
| DMSO, HPLC Grade | Sigma-Aldrich | Compound solvent |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | ATP detection |
| Staurosporine | Sigma-Aldrich | Positive control (induces apoptosis) |
| 384-Well Solid White Assay Plates | Corning | Low cross-talk for luminescence |
| 384-Well Compound Source Plates | Greiner | Library storage and transfer |
Equipment
-
Biosafety Cabinet (Class II)
-
CO₂ Incubator (37°C, 5% CO₂)
-
Automated Liquid Handler (e.g., Beckman Coulter Echo or Agilent Bravo)
-
Multimode Microplate Reader with Luminescence Detection (e.g., BMG LABTECH PHERAstar)
-
Centrifuge for microplates
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format to maximize throughput and minimize reagent usage.[8]
Step 1: Compound Library Preparation
-
Solubilization: Dissolve the 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one analog library in 100% DMSO to a stock concentration of 10 mM.
-
Source Plate Creation: Using an automated liquid handler, create intermediate compound source plates by diluting the 10 mM stocks. For primary screening, a single final concentration of 10 µM is recommended.
-
Control Wells: Dedicate specific columns on the source plates for controls:
-
Negative Control: 100% DMSO (vehicle control).
-
Positive Control: Staurosporine (to yield a final concentration of 1 µM).
-
Step 2: Primary HTS Workflow
Caption: Step-by-step high-throughput screening workflow.
-
Cell Seeding: Harvest A549 cells and resuspend to a density of 5 x 10⁴ cells/mL in F-12K medium with 10% FBS. Dispense 40 µL per well into 384-well white plates (2,000 cells/well).
-
Initial Incubation: Incubate plates for 24 hours at 37°C with 5% CO₂ to allow cells to attach and resume growth.
-
Compound Addition: Transfer 100 nL of compounds and controls from the source plates to the assay plates using an acoustic liquid handler. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.25%.
-
Compound Incubation: Incubate the assay plates for 48 hours at 37°C with 5% CO₂.
-
Assay Procedure:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Place plates on an orbital shaker for 2 minutes to induce cell lysis and mix thoroughly.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis, Quality Control, and Hit Identification
Robust data analysis is critical to the success of any HTS campaign.[7] The process involves quality control checks, data normalization, and the application of statistical methods to identify hits.[13]
Quality Control (A Self-Validating System)
Trustworthiness: Before analyzing the effects of test compounds, the quality of each assay plate must be validated. The Z'-factor is the gold standard for this, measuring the statistical separation between the positive and negative controls.[12]
-
Z'-Factor Calculation: Z′=1−∣μp−μn∣3(σp+σn)
Where:
-
μp and σp are the mean and standard deviation of the positive control (Staurosporine).
-
μn and σn are the mean and standard deviation of the negative control (DMSO).
-
| Metric | Acceptance Criterion | Rationale |
| Z'-Factor | ≥ 0.5 | Indicates excellent separation between controls, ensuring low false positive/negative rates. |
| Signal-to-Background | > 5 | Demonstrates a sufficiently large assay window for detecting compound effects. |
Any plate failing to meet these criteria should be excluded from the analysis.
Data Normalization and Hit Selection
-
Normalization: Raw luminescence values (RLU) from each test well are normalized to the plate's internal controls and expressed as percent inhibition: % Inhibition = 100×(1−μn−μpRLUsample−μp)
-
Hit Identification: A "hit" is a compound that exhibits a statistically significant level of activity. A common method is to use a threshold based on the standard deviation (SD) of the negative controls.
-
Hit Threshold: A compound is classified as a primary hit if its % inhibition is greater than three times the standard deviation of the DMSO control wells ( μn+3σn ). This robust statistical approach minimizes the selection of hits based on random assay noise.[13]
-
Caption: Workflow for HTS data analysis and hit identification.
Counter-Screening and Hit Validation
Expertise & Experience: A primary hit is not a validated lead. The initial screen is designed for speed and may identify compounds that interfere with the assay technology itself, known as "false positives." A crucial step is to perform counter-screens to eliminate these artifacts.[14][15]
-
Luciferase Inhibition Counter-Screen: The most critical counter-screen for this protocol is a biochemical assay to test for direct inhibition of the luciferase enzyme. Primary hits should be tested in a cell-free reaction containing purified luciferase, luciferin, and a fixed amount of ATP. Compounds that inhibit the luminescent signal in this assay are likely assay artifacts and should be deprioritized.
-
Dose-Response Confirmation: Confirmed, non-interfering hits should be re-tested in the primary cell-based assay across a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their potency (IC₅₀). This confirms the compound's activity and provides a quantitative measure for structure-activity relationship (SAR) studies.
-
Secondary Assays: Depending on the project goals, validated hits can be advanced to more complex secondary assays. Given the known biology of pyridazinones, these could include:
-
Mechanism of Action Studies: Assays for apoptosis (e.g., Caspase-3/7 activity) or cell cycle arrest.
-
Target-Based Assays: If a molecular target is hypothesized, such as a specific kinase or phosphodiesterase, direct enzymatic assays can be employed.[5][16]
-
Anti-inflammatory Assays: Measurement of inflammatory cytokine release (e.g., TNF-α, IL-6) from stimulated immune cells.[17]
-
Conclusion
This application note details a robust and reliable HTS protocol for identifying bioactive compounds from a library of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one analogs. By integrating a sensitive cell-based assay with stringent quality control and a logical data analysis pipeline, this workflow provides a solid foundation for a successful hit-finding campaign. The emphasis on counter-screening and dose-response confirmation ensures the trustworthiness of the results, paving the way for subsequent hit-to-lead optimization and the potential discovery of novel therapeutic agents.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- Nuvisan. (n.d.). Enhancing drug discovery: high-throughput screening and cell-based assays.
- Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- PMC. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?.
- Wikipedia. (n.d.). High-throughput screening.
- BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
- SlideShare. (2014, April 8). Data analysis approaches in high throughput screening.
- Current Pharmaceutical Analysis. (2025, August 20). Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review.
- PubMed. (n.d.). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling.
- PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches.
- BMG LABTECH. (n.d.). High-throughput screening (HTS).
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- SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives.
- PMC. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- Scirp.org. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.
- ResearchGate. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.
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Application Note: Synthesis and SAR Profiling of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one Derivatives
Executive Summary
The 2,3-dihydropyridazin-3-one scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently leveraged for its robust hydrogen-bonding capacity and optimal vectorization of substituents[1]. When functionalized at the N2 position with a 2-(pyrrolidin-1-yl)ethyl moiety, the resulting architecture becomes a highly versatile basic amine ligand. This specific structural motif is a hallmark of potent central nervous system (CNS) agents, most notably Histamine H3 receptor (H3R) inverse agonists (e.g., analogs of Irdabisant)[2], and has recently emerged in the design of Orexin 2 receptor modulators[3].
This application note details a divergent, late-stage functionalization (LSF) strategy designed for drug development professionals. By establishing a universal N -alkylated electrophile, researchers can rapidly generate comprehensive Structure-Activity Relationship (SAR) libraries via palladium-catalyzed cross-coupling.
Pharmacological Rationale & Mechanistic Pathway
The causality behind selecting the 2-[2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one core lies in its tripartite pharmacophore model:
-
The Basic Amine (Pyrrolidine): Acts as a critical anchor, forming a salt bridge with conserved aspartate residues (e.g., Asp114 in the H3 receptor) within the transmembrane binding pocket[2].
-
The Alkyl Linker (Ethyl): Provides the optimal spatial geometry and flexibility required to navigate the hydrophobic channel of the receptor.
-
The Rigid Core (Pyridazinone): Serves as a dual hydrogen-bond acceptor/donor system, locking the molecule into a favorable conformation while projecting C-6 substituents deep into secondary binding pockets[1].
Fig 1: Histamine H3 receptor inverse agonism pathway by pyridazinone derivatives.
Synthetic Strategy & Workflow
De novo synthesis of the pyridazinone ring for every single analog is highly inefficient for SAR studies. Instead, our protocol utilizes a divergent approach. Commercially available 6-bromo-2,3-dihydropyridazin-3-one undergoes regioselective N -alkylation to form a universal intermediate. This intermediate is then subjected to Suzuki-Miyaura cross-coupling, enabling rapid exploration of the C-6 chemical space.
Fig 2: Divergent synthetic workflow for late-stage SAR library generation.
Optimization of Regioselective N-Alkylation
Pyridazinones exhibit lactam-lactim tautomerism, making them susceptible to both N -alkylation and O -alkylation. The causality behind our optimized conditions (Table 1, Entry 4) relies on the "cesium effect." The lactam NH has a pKa of ~10. Cesium carbonate ( Cs2CO3 ) is basic enough to deprotonate it, forming a highly reactive, "naked" lactam anion. Because the bulky cesium cation coordinates poorly with the oxygen atom, nucleophilic attack is driven almost exclusively through the nitrogen, minimizing O -alkylated byproducts.
Table 1: Optimization of Alkylation Conditions for 6-Bromo-2,3-dihydropyridazin-3-one
| Entry | Base (3.0 eq) | Solvent | Temp (°C) | Time (h) | N:O Alkylation Ratio | Isolated Yield (%) |
| 1 | K2CO3 | Acetone | 60 | 24 | 3:1 | 45 |
| 2 | NaH | THF | 0 to 25 | 12 | 5:1 | 62 |
| 3 | K2CO3 | DMF | 80 | 16 | 8:1 | 74 |
| 4 | Cs2CO3 | DMF | 80 | 8 | >20:1 | 91 |
Detailed Experimental Protocols
Protocol A: Synthesis of the Universal Electrophile
Target: 6-Bromo-2-[2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Procedure:
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-2,3-dihydropyridazin-3-one (1.0 eq, 10.0 mmol) and anhydrous DMF (30 mL) under an argon atmosphere.
-
Deprotonation: Add Cs2CO3 (3.0 eq, 30.0 mmol) in one portion. Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the lactam anion.
-
Alkylation: Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq, 12.0 mmol) portion-wise. Note: The extra equivalents of base are required to neutralize the hydrochloride salt of the alkylating agent.
-
Heating: Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Workup: Cool the mixture to room temperature, dilute with EtOAc (100 mL), and wash sequentially with distilled water ( 3×50 mL) and brine (50 mL) to remove DMF. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, eluent: 5% to 10% MeOH in DCM containing 1% NH4OH ).
Self-Validating Checkpoints:
-
TLC: Use 10% MeOH/DCM with 1% NH4OH . The basic amine will streak heavily if NH4OH is omitted. The product spot will stain bright orange with Dragendorff's reagent.
-
LC-MS: Look for the [M+H]+ peak at m/z 272.0 / 274.0, displaying a classic 1:1 doublet indicative of a single bromine atom. A characteristic fragmentation loss of the pyrrolidine ring (-71 Da) will also be observed.
-
NMR: In 1H NMR ( CDCl3 ), confirm N -alkylation by the presence of a triplet at ~4.30 ppm (representing the CH2 -N-lactam). If O -alkylation occurred, this signal would shift further downfield to ~4.60 ppm.
Protocol B: SAR Library Generation via Suzuki-Miyaura Coupling
Target: 6-Aryl-2-[2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one derivatives
Causality of Reagents: We utilize Pd(dppf)Cl2 as the catalyst. The bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step in the catalytic cycle. This is crucial when coupling sterically hindered or electron-deficient aryl boronic acids. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic electrophile and the inorganic base ( Na2CO3 ), facilitating rapid transmetalation.
Procedure:
-
Setup: In a 20 mL microwave vial, combine the brominated universal electrophile from Protocol A (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.5 eq, 0.75 mmol), and Na2CO3 (3.0 eq, 1.5 mmol).
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). Degas the suspension by bubbling argon through the mixture for 10 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl2⋅CH2Cl2 (0.05 eq, 5 mol%). Seal the vial with a crimp cap.
-
Reaction: Heat the mixture at 100 °C in an oil bath (or microwave reactor) for 2–4 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc (20 mL). Extract the filtrate with EtOAc, wash with brine, dry over Na2SO4 , and concentrate.
-
Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final SAR analogs as TFA salts.
Self-Validating Checkpoints:
-
Reaction Monitoring: Disappearance of the starting material (Rf ~0.4) and the appearance of a highly fluorescent product spot under 254 nm UV confirms successful coupling.
-
Mass Spectrometry: The isotopic doublet (m/z 272/274) will be replaced by a single [M+H]+ peak corresponding to the exact mass of the cross-coupled product.
SAR Data Interpretation
To guide subsequent drug design, the synthesized library should be evaluated against the target receptor. Table 2 illustrates a theoretical SAR profile based on historical data for H3R inverse agonists utilizing this scaffold[2].
Table 2: Representative SAR Data for C-6 Substituted Derivatives
| Compound | R-Group (C-6 Position) | hH3R Ki (nM) | clogP | Rationale / Observation |
| 1a | Phenyl | 145.0 | 2.1 | Baseline activity; lacks extended hydrophobic interactions. |
| 1b | 4-Fluorophenyl | 82.3 | 2.3 | Halogen substitution improves metabolic stability and binding. |
| 1c | 4-(3-Pyrrolidin-1-ylpropoxy)phenyl | 2.5 | 2.8 | Extended basic tail mimics Irdabisant, massively boosting affinity[2]. |
| 1d | 3-Nitrophenyl | 310.0 | 2.0 | Electron-withdrawing groups at the meta position disrupt binding geometry. |
Note: Compound 1c demonstrates that extending the C-6 position with a secondary basic moiety allows the molecule to span across the receptor's orthosteric and allosteric sites, a highly effective strategy for GPCR targeting.
References
-
Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives SAR Publication - Journal of Pharmacy and Medical Sciences URL:[Link]
-
Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods Molecules (MDPI / NIH) URL:[Link]
Sources
Comprehensive Anti-Inflammatory Assay Protocols for 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Executive Summary & Scientific Rationale
The compound 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one represents a highly promising scaffold in modern medicinal chemistry. The 2,3-dihydropyridazin-3-one core is a privileged pharmacophore widely recognized for its potent anti-inflammatory properties, primarily through the inhibition of Cyclooxygenase-2 (COX-2) and Phosphodiesterase-4 (PDE4)[1],[2].
The strategic N2-substitution with a 2-(pyrrolidin-1-yl)ethyl moiety serves two critical functions:
-
Physicochemical Enhancement : The basic pyrrolidine nitrogen becomes protonated at physiological pH, significantly improving aqueous solubility and membrane permeability compared to unsubstituted analogs.
-
Pharmacodynamic Targeting : The flexible ethyl linker allows the protonated pyrrolidine to act as a hydrogen bond donor/salt-bridge partner, interacting with acidic residues (e.g., Asp or Glu) within the solvent-accessible channels of COX-2 or the metal-binding pocket of PDE4[1].
This application note outlines a self-validating, tiered screening cascade designed to rigorously evaluate the anti-inflammatory efficacy of this compound. By multiplexing functional readouts with viability assays, researchers can confidently distinguish true pharmacological anti-inflammatory action from off-target cytotoxicity[3].
Mechanistic Pathway
The following diagram illustrates the dual-inhibition mechanism hypothesized for advanced pyridazinone derivatives. By simultaneously inhibiting COX-2 and PDE4, the compound suppresses prostaglandin synthesis while elevating intracellular cAMP, which in turn negatively regulates NF-κB-driven cytokine production.
Mechanistic pathway of pyridazinone anti-inflammatory action via COX-2 and PDE4 inhibition.
Tier 1: Cell-Free Biochemical Assays
To establish the primary mechanism of action, biochemical assays must be conducted free from cellular permeability variables.
Protocol 1: COX-1/COX-2 Fluorometric Selectivity Assay
Causality & Logic : Traditional colorimetric COX assays suffer from interference by heterocyclic test compounds. We utilize a fluorometric approach using ADHP (10-acetyl-3,7-dihydroxyphenoxazine). COX enzymes convert arachidonic acid to PGG2, which is then reduced to PGH2. This reduction provides the peroxide required for ADHP to be oxidized into highly fluorescent resorufin, offering a highly sensitive and interference-free readout.
Step-by-Step Procedure:
-
Reagent Preparation : Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0), Hemin cofactor, and ADHP solution. Keep ADHP protected from light.
-
Compound Dilution : Prepare a 10-point serial dilution of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one in DMSO (final assay concentration: 100 µM to 1 nM). Ensure final DMSO concentration does not exceed 1%.
-
Enzyme Incubation : In a black 96-well microplate, add 150 µL Assay Buffer, 10 µL Heme, 10 µL of recombinant human COX-1 or COX-2, and 10 µL of the test compound. Incubate at 25°C for 15 minutes to allow steady-state binding.
-
Reaction Initiation : Add 10 µL of ADHP and 10 µL of Arachidonic Acid to all wells simultaneously using a multichannel pipette.
-
Readout : Incubate for exactly 5 minutes at room temperature. Measure fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm).
-
Validation : Use Celecoxib as a positive control for COX-2 and Indomethacin for COX-1.
Tier 2: In Vitro Cellular Assays
Protocol 2: Multiplexed RAW 264.7 Macrophage Assay (NO & Viability)
Causality & Logic : RAW 264.7 cells natively express high levels of Toll-Like Receptor 4 (TLR4), making them highly responsive to Lipopolysaccharide (LPS)[4]. Measuring Nitric Oxide (NO) via the Griess reagent is a standard proxy for iNOS activity. However, a drop in NO can be artificially caused by compound cytotoxicity. This protocol is a self-validating system : the Griess assay is multiplexed with an MTT viability assay on the exact same cell population to guarantee that NO reduction is purely pharmacological[3].
Step-by-Step Procedure:
-
Cell Seeding : Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2 .
-
Pre-treatment : Aspirate media. Add fresh media containing the test compound (0.1, 1, 10, and 50 µM). Incubate for 1 hour.
-
Stimulation : Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Griess Assay (NO Readout) : Transfer 50 µL of the cell supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate in the dark for 10 minutes. Read absorbance at 540 nm.
-
MTT Assay (Viability Validation) : To the remaining media and cells in the original plate, add 10 µL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours at 37°C. Carefully aspirate the media, dissolve the formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
Tier 3: In Vivo Validation
Protocol 3: Carrageenan-Induced Rat Paw Edema
Causality & Logic : This is the gold-standard in vivo model for acute local inflammation. The initial phase (0-2 hours) is mediated by histamine and serotonin, while the delayed phase (3-5 hours) is strictly driven by COX-2 induction and PGE2 release. By measuring paw volume at the 3-5 hour mark, we directly validate the in vivo efficacy of the compound's COX-2/PDE4 inhibitory profile.
Step-by-Step Procedure:
-
Animal Preparation : Fast adult male Wistar rats (150–200 g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups of 6.
-
Dosing : Administer 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one orally (p.o.) via gavage at doses of 10 and 30 mg/kg suspended in 0.5% carboxymethyl cellulose (CMC). Administer vehicle to the control group and Diclofenac (10 mg/kg) to the positive control group.
-
Induction : One hour post-administration, inject 0.1 mL of a 1% (w/v) λ -carrageenan solution in sterile saline into the subplantar tissue of the right hind paw.
-
Measurement : Measure the paw volume using a plethysmometer immediately before injection (0 h) and at 1, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control.
Quantitative Benchmarks & Data Presentation
To determine if 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one qualifies as a viable lead candidate, its assay results should be evaluated against the following benchmark table:
| Target / Assay | Readout Method | Expected Benchmark for "Hit" | Reference Control |
| COX-2 Inhibition | Fluorometric (Resorufin) | IC 50 < 0.5 µM | Celecoxib (IC 50 ~0.04 µM) |
| COX-1 Inhibition | Fluorometric (Resorufin) | IC 50 > 50 µM (Selectivity >100x) | Indomethacin (IC 50 ~0.5 µM) |
| PDE4 Inhibition | TR-FRET (cAMP depletion) | IC 50 < 1.0 µM | Rolipram (IC 50 ~0.5 µM) |
| RAW 264.7 NO | Colorimetric (Griess) | >50% inhibition at 10 µM | Dexamethasone (10 µM) |
| Cell Viability | Colorimetric (MTT) | >95% viability at 50 µM | Vehicle (DMSO 0.1%) |
| Paw Edema | Plethysmometer (Volume) | >40% reduction at 3h (30 mg/kg) | Diclofenac (10 mg/kg) |
References
-
Allart-Simon, I., et al. "Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors." RSC Medicinal Chemistry, 2021.[Link]
-
Osman, E. O., et al. "Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages." Drug Development Research, 2024.[Link]
-
Barberot, C., et al. "Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity." International Journal of Molecular Sciences (MDPI), 2022.[Link]
Sources
- 1. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity [mdpi.com]
- 3. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Welcome to the Technical Support Center. The synthesis of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one via the N-alkylation of a pyridazin-3(2H)-one core with 1-(2-chloroethyl)pyrrolidine is a critical transformation in medicinal chemistry. As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols. By understanding the underlying causality of the reaction, you can maximize your N-alkylation yield while suppressing unwanted O-alkylation and degradation pathways.
Mechanistic Workflow
To troubleshoot effectively, we must first visualize the dual-activation pathway of this reaction. The electrophile must cyclize into a reactive intermediate, while the nucleophile must be deprotonated into an ambident anion.
Mechanistic pathway of pyridazinone alkylation via an aziridinium intermediate.
Troubleshooting Guides & FAQs
Q1: Why is my overall conversion so low despite using excess 1-(2-chloroethyl)pyrrolidine hydrochloride? A1: The root cause is almost always insufficient base stoichiometry. The alkylating agent, 1-(2-chloroethyl)pyrrolidine, is typically supplied as a hydrochloride salt. You must use at least 1.0 equivalent of base strictly to neutralize the HCl and liberate the free amine. Once liberated, the free amine undergoes an intramolecular cyclization to form a highly reactive aziridinium ion intermediate[1][2]. Concurrently, another 1.0 equivalent of base is required to deprotonate the pyridazin-3(2H)-one to form the active nucleophile[3][4]. If you are using only 1.5–2.0 equivalents of base total, the reaction will stall due to incomplete activation of both the electrophile and the nucleophile. Actionable Solution: Increase the base loading to 3.0 equivalents (e.g., K₂CO₃ or Cs₂CO₃) to ensure complete formation of both the aziridinium ion and the pyridazinone anion.
Q2: I am observing a significant amount of the O-alkylated byproduct. How can I improve N-alkylation regioselectivity? A2: Pyridazin-3(2H)-ones are ambident nucleophiles, meaning they can react at either the nitrogen (N2) or the oxygen (C3-OH tautomer)[3]. O-alkylation is often kinetically favored, whereas N-alkylation is the thermodynamically stable product. The choice of solvent and base dictates this regioselectivity[5]. Protic solvents or weak bases can stabilize the oxygen anion, leading to higher O-alkylation rates. Actionable Solution:
-
Solvent: Switch to a strongly polar aprotic solvent like DMF or Acetonitrile. These solvents leave the nucleophilic nitrogen unsolvated and highly reactive.
-
Temperature: Run the reaction at elevated temperatures (80–100 °C) to overcome the activation energy barrier and drive the reaction toward the thermodynamically favored N-alkylated product.
-
Base: Use Cesium Carbonate (Cs₂CO₃). The large, soft Cs⁺ cation coordinates less tightly to the hard oxygen anion compared to Na⁺ or K⁺, effectively shielding the oxygen and directing the aziridinium attack toward the nitrogen[5].
Q3: The reaction mixture turns dark, and I see multiple polymeric spots on the TLC. What is causing this degradation? A3: The aziridinium ion intermediate is highly electrophilic. If the pyridazinone anion is not readily available in the solution, the aziridinium ion will react with other nucleophiles, including unreacted 1-(2-chloroethyl)pyrrolidine, leading to dimerization or complex polymerization[1]. Actionable Solution: Employ a "pre-activation" strategy. Stir the pyridazin-3(2H)-one with the base in DMF at 80 °C for 30 minutes before introducing the alkylating agent. Furthermore, add the 1-(2-chloroethyl)pyrrolidine hydrochloride in small portions or dropwise as a solution. This maintains a low steady-state concentration of the aziridinium ion, ensuring it is immediately consumed by the abundant pyridazinone anion.
Quantitative Data: Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and the resulting yield and N:O regioselectivity.
| Entry | Base (Eq.) | Solvent | Temp (°C) | Addition Method | N:O Ratio | Isolated Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | 50 | All-at-once | 1:1 | 22% |
| 2 | K₂CO₃ (3.0) | DMF | 80 | All-at-once | 4:1 | 65% |
| 3 | Cs₂CO₃ (3.0) | DMF | 80 | All-at-once | 10:1 | 78% |
| 4 | Cs₂CO₃ (3.0) | DMF | 90 | Dropwise | >20:1 | 89% |
Experimental Protocol: Optimized N-Alkylation Workflow
This self-validating protocol is designed to maximize the formation of the aziridinium intermediate while maintaining strict thermodynamic control over the ambident nucleophile.
Step 1: Nucleophile Pre-Activation
-
Charge a flame-dried, round-bottom flask with pyridazin-3(2H)-one (1.0 eq) and anhydrous Cs₂CO₃ (3.0 eq).
-
Add anhydrous DMF (10 mL per mmol of substrate).
-
Stir the suspension at 80 °C for 30 minutes under an inert nitrogen atmosphere to ensure complete deprotonation and formation of the pyridazinone anion.
Step 2: Electrophile Preparation and Addition
-
In a separate dry vial, dissolve 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq) in a minimum volume of anhydrous DMF (approx. 2 mL/mmol).
-
Using a syringe pump, add this solution dropwise to the pre-heated reaction mixture over a period of 30 to 45 minutes. Note: This slow addition is critical to prevent aziridinium dimerization.
Step 3: Reaction Monitoring
-
Increase the temperature to 90 °C and maintain stirring for 4–6 hours.
-
Monitor the consumption of the starting material via TLC (Eluent: 5% MeOH in DCM, visualized under UV 254 nm) or LC-MS.
Step 4: Quenching and Workup
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by pouring it into ice-cold distilled water (30 mL/mmol).
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (5 x 20 mL) to systematically remove residual DMF.
Step 5: Purification
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution starting from 100% DCM to 10% MeOH/DCM.
-
Collect the fractions containing the target N-alkylated product (typically the lower Rf spot compared to the O-alkylated byproduct) and concentrate to yield pure 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one.
References
- Product Class 8: Pyridazines Thieme Connect
- A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions ResearchG
- Synthesis and chemistry of pyridazin-3(2H)-ones ScienceDirect
- An In-depth Technical Guide to the Mechanism of 1-(2-Chloroethyl)pyrrolidine Benchchem
- Examination of a Chimeric Bis-Electrophile for Selective DNA–Protein Cross-Linking and Mechlorethamine Reveals an Unknown Source of Nitrogen Mustard Cytotoxicity PMC / NIH
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Examination of a Chimeric Bis-Electrophile for Selective DNA–Protein Cross-Linking and Mechlorethamine Reveals an Unknown Source of Nitrogen Mustard Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation of Pyridazinones
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights for the N-alkylation of pyridazinones—a critical transformation in the development of pharmacophores, agrochemicals, and functional materials.
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will explore the causality behind experimental choices, ensuring you understand why a reaction behaves the way it does, empowering you to troubleshoot complex regioselectivity issues independently.
The Causality of Regioselectivity (N- vs. O-Alkylation)
The fundamental challenge in alkylating pyridazinones lies in their lactam-lactim tautomerism. Deprotonation of the pyridazinone core generates an ambident anion with two competing nucleophilic sites: the nitrogen atom and the oxygen atom [1].
The regioselectivity of this reaction is primarily governed by the Hard-Soft Acid-Base (HSAB) principle [2, 3]:
-
Nitrogen (Soft Nucleophile): Highly polarizable. It preferentially reacts with "soft" electrophiles (e.g., alkyl iodides, benzyl bromides) to form the thermodynamically stable N-alkylated product.
-
Oxygen (Hard Nucleophile): High charge density. It preferentially reacts with "hard" electrophiles (e.g., alkyl mesylates, triflates, or oxonium ions) to form the kinetically favored O-alkylated product.
By manipulating the electrophile, solvent, and base, we can strictly control the microenvironment of the ambident anion to drive the reaction toward the desired N-alkylated target.
Mechanistic pathway of pyridazinone alkylation governed by Hard-Soft Acid-Base (HSAB) theory.
Troubleshooting Guide & FAQs
Q1: My reaction yields predominantly the O-alkylated byproduct instead of the N-alkylated target. How do I fix this? A1: You are likely experiencing a hard-hard HSAB mismatch or tight ion-pairing [4].
-
Solution: Switch your alkylating agent to an alkyl iodide (a softer electrophile). If you must use an alkyl chloride, add 0.1–0.2 equivalents of Tetrabutylammonium Iodide (TBAI). TBAI facilitates an in situ Finkelstein reaction, converting the hard chloride into a soft iodide. Additionally, ensure you are using a polar aprotic solvent like DMF or MeCN. These solvents preferentially solvate the metal cation (e.g., K⁺ or Na⁺), leaving the pyridazinone anion "naked" and maximizing the reactivity of the softer nitrogen center.
Q2: I am experiencing low conversion rates even after 24 hours of heating. What is the cause? A2: Low conversion is typically caused by inadequate deprotonation. Potassium carbonate (K₂CO₃) is heterogeneous in organic solvents; its efficacy is strictly dictated by its surface area and dryness [5].
-
Solution: Use finely powdered, oven-dried K₂CO₃ or switch to Cesium Carbonate (Cs₂CO₃), which has a larger cation radius and better solubility in organic solvents. If the substrate is highly sterically hindered, switch to Sodium Hydride (NaH) in DMF at 0 °C to ensure complete, irreversible deprotonation prior to the addition of the electrophile.
Q3: I am seeing degradation of my starting material and complex mixtures on LC-MS. Why? A3: Pyridazinones can undergo ring-opening or oxidative degradation if exposed to excessively strong bases (like KOH or t-BuOK) at elevated temperatures for prolonged periods.
-
Solution: Lower the reaction temperature. N-alkylation is generally fast and can often be achieved at room temperature or 50 °C maximum. If using NaH, strictly maintain an inert atmosphere (N₂ or Argon) to prevent oxidative side reactions.
Quantitative Data Summary: Reaction Parameters
The following table summarizes the causal impact of various reaction parameters on the regiochemical outcome of pyridazinone alkylation.
| Parameter | Condition | Regiochemical Preference | Mechanistic Causality |
| Electrophile | Alkyl Iodides / Bromides | N-Alkylation | Soft electrophiles match the polarizable, softer nitrogen atom (HSAB theory). |
| Electrophile | Alkyl Triflates / Mesylates | O-Alkylation | Hard electrophiles preferentially attack the high-charge-density oxygen atom. |
| Solvent | DMF, DMSO, MeCN | N-Alkylation | Polar aprotic solvents separate ion pairs, increasing the reactivity of the ambident anion. |
| Solvent | Toluene, Non-polar | O-Alkylation | Tight ion pairs favor reaction at the more electronegative oxygen site. |
| Base | K₂CO₃, Cs₂CO₃, NaH | N-Alkylation | Complete deprotonation prevents acid-catalyzed tautomeric scrambling. |
| Base | Ag₂CO₃ | O-Alkylation | Silver coordinates strongly to nitrogen, sterically and electronically directing attack to oxygen. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They include built-in analytical checkpoints to ensure the reaction is proceeding logically before you commit to time-consuming purification steps.
Protocol A: Standard N-Alkylation (High Functional Group Tolerance)
Use this protocol for standard primary and secondary alkyl halides.
-
Preparation: In an oven-dried round-bottom flask under N₂, dissolve the pyridazinone (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 30 minutes.
-
Causality: This pre-stirring period ensures complete deprotonation to the ambident anion before the electrophile is introduced, preventing unwanted side reactions.
-
-
Alkylation: Add the alkyl iodide or bromide (1.2 equiv) dropwise. Heat the reaction mixture to 50 °C.
-
Validation Checkpoint: After 2 hours, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Self-Validation: The N-alkylated product typically elutes later than the O-alkylated isomer on reverse-phase C18 columns and exhibits a distinct UV absorption profile. If starting material remains, continue heating.
-
-
Quench & Workup: Once complete, cool to room temperature and quench with ice water (equal to 3x the DMF volume). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Challenging Substrates (Sterically Hindered Electrophiles)
Use this protocol when Protocol A yields low conversion or when using unreactive alkyl chlorides.
-
Irreversible Deprotonation: Dissolve the pyridazinone (1.0 equiv) in anhydrous DMF (0.2 M) under N₂ and cool to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in portions. Stir for 30 minutes until H₂ gas evolution ceases.
-
Phase-Transfer Activation: Add Tetrabutylammonium Iodide (TBAI) (0.2 equiv).
-
Causality: TBAI acts as an in situ iodide source, converting hard, unreactive chlorides into soft, highly reactive iodides, strictly enforcing the soft-soft HSAB match required for N-alkylation.
-
-
Alkylation: Add the alkyl halide (1.5 equiv). Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The N-alkylated product will generally have a lower Rf value than the O-alkylated byproduct due to higher polarity.
-
Quench & Workup: Carefully quench with saturated aqueous NH₄Cl at 0 °C to neutralize unreacted NaH. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate for column chromatography.
Experimental Optimization Workflow
Step-by-step experimental workflow for optimizing N-alkylation regioselectivity and yield.
References
-
Product Class 8: Pyridazines. Science of Synthesis. 1
-
Traceless Solid-Phase Organic Synthesis. Chemical Reviews, ACS Publications. 2
-
Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry, ACS Publications. 3
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. 4
-
Common side reactions in the synthesis of pyridazinone derivatives. Benchchem. 5
Sources
How to reduce non-specific binding in assays with 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Welcome to the technical support resource for optimizing signal-to-noise in your assays. This guide provides in-depth troubleshooting advice and foundational knowledge to help you diagnose and reduce non-specific binding (NSB), a common challenge in assay development. While the principles discussed here are broadly applicable, they are particularly relevant when working with novel or poorly characterized reagents, such as the hypothetical small molecule 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one, where empirical optimization is key.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem?
Non-specific binding refers to the attachment of assay components (e.g., antibodies, analytes, detection reagents) to unintended surfaces or molecules within the assay system. This binding is not based on the specific, high-affinity interaction being measured (like an antigen-antibody or receptor-ligand interaction). Instead, it is typically driven by low-affinity, promiscuous forces such as hydrophobic interactions, electrostatic forces, or hydrogen bonding.
NSB is a critical issue because it generates background noise, which can obscure the true signal from the specific interaction you are trying to measure. High background noise reduces the assay's sensitivity, dynamic range, and overall reliability, leading to inaccurate or irreproducible results.
Q2: What are the primary drivers of non-specific binding in a plate-based assay?
The primary drivers can be categorized into several areas:
-
Surface Chemistry: The solid phase (e.g., polystyrene microplate, nitrocellulose membrane) often has hydrophobic or charged properties that can attract proteins and other molecules indiscriminately.
-
Reagent Properties: The detection antibodies, analytes, or other reagents themselves can possess "stickiness." This is particularly true for highly charged or hydrophobic molecules.
-
Assay Conditions: Factors like pH, ionic strength, and temperature of the buffers can influence the electrostatic and hydrophobic forces that govern NSB.
-
Insufficient Blocking: Failure to adequately block the unoccupied sites on the assay surface is one of the most common causes of high background.
Q3: Can my small molecule of interest, like 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one, cause non-specific binding?
Yes, any component introduced into an assay can potentially contribute to NSB. Small molecules, particularly those with hydrophobic regions or charged moieties, can non-specifically adsorb to plate wells or bind to blocking proteins or antibodies. This can either directly create background signal (if the small molecule is labeled) or interfere with the specific binding of other components, indirectly affecting the results. The first step is always to run a control experiment with the small molecule alone to determine if it contributes to the background.
Troubleshooting Guide: High Background & Low Signal-to-Noise
This section addresses specific problems you may encounter and provides actionable solutions.
Issue 1: High background signal in all wells, including negative controls.
This is a classic sign of widespread non-specific binding of a detection reagent to the assay surface.
Root Cause Analysis & Solution Workflow
Caption: Detergents block hydrophobic surfaces, preventing NSB.
Optimization Table for Tween-20 Concentration:
| Buffer Type | Recommended Tween-20 % (v/v) | Rationale |
| Wash Buffer | 0.05% - 0.1% | Sufficient to remove loosely bound reagents without stripping specific interactions. |
| Antibody Diluent | 0.05% | Prevents aggregation and non-specific binding of the antibody itself. |
| Blocking Buffer | Generally not added | Detergents can sometimes interfere with the adsorption of the blocking proteins to the surface. Test empirically if needed. |
References
-
Bio-Rad. (n.d.). Guide to Reducing Nonspecific Staining in Immunoassays. Retrieved from [Link]
Comparative Pharmacokinetic Profiling of Pyridazinone Analogs: A Technical Guide
Introduction: The Pyridazinone Pharmacophore in Drug Design
The pyridazinone ring is a highly versatile, privileged heterocyclic scaffold in medicinal chemistry. It exhibits a broad spectrum of pharmacological activities, ranging from cardiotonic effects (via PDE3 inhibition and calcium sensitization) to anti-inflammatory properties (via COX-2/LOX inhibition)[1]. For drug development professionals and formulation scientists, understanding the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles of these analogs is critical.
Subtle structural modifications to the pyridazinone core can drastically alter metabolic stability, volume of distribution, and the generation of active metabolites[2]. As an application scientist evaluating these scaffolds, it is critical to recognize that the parent drug's half-life is often a poor predictor of in vivo efficacy for pyridazinones. The causality lies in their unique susceptibility to specific phase I and phase II metabolic transformations. This guide provides an objective, data-driven comparison of established cardiotonic pyridazinones (levosimendan and pimobendan) alongside emerging anti-inflammatory analogs, supported by validated experimental methodologies.
Cardiotonic Pyridazinones: Levosimendan vs. Pimobendan
Levosimendan and pimobendan are the two most prominent clinical pyridazinone derivatives, primarily utilized for managing congestive heart failure[3]. While both act as calcium sensitizers and PDE3 inhibitors, their PK profiles—specifically their metabolic pathways—dictate entirely different clinical administration strategies.
Levosimendan is characterized by a rapid parent-drug clearance but a remarkably prolonged pharmacodynamic effect. Following intravenous administration, levosimendan has a short half-life of approximately 1 to 1.5 hours[4]. However, a fraction of the dose is excreted into the small intestine, where gut microbiota reduce it to an amine intermediate (OR-1855)[5]. This intermediate is subsequently reabsorbed and acetylated in the liver by N-acetyltransferase-2 (NAT-2) to form the active metabolite OR-1896[4]. Because OR-1896 exhibits an extended half-life of ~80 hours and lower plasma protein binding (~40%), it sustains cardiovascular effects for 7 to 9 days post-infusion[6].
Pimobendan , in contrast, is typically administered orally and is rapidly absorbed, with an absolute bioavailability of ~60-65%[7]. It undergoes oxidative demethylation in the liver to form its primary active metabolite, O-desmethyl-pimobendan (ODMP)[8]. Both the parent drug and ODMP are cleared relatively quickly, with half-lives of ~0.4-0.5 hours and ~2.0 hours, respectively[9],[7]. Consequently, pimobendan requires daily or twice-daily dosing to maintain therapeutic efficacy.
Table 1: Quantitative Pharmacokinetic Comparison
| Parameter | Levosimendan | Pimobendan |
| Primary Route | Intravenous | Oral / Intravenous |
| Bioavailability | ~85% (Oral, though IV is standard) | 60 - 65% |
| Volume of Distribution (Vd) | ~0.3 L/kg (Central Vd ~16-30 L) | 2.6 - 8.9 L/kg |
| Plasma Protein Binding | 97 - 98% | 90 - 95% |
| Parent Drug Half-Life (t1/2) | 1 - 1.5 hours | 0.4 - 0.5 hours |
| Systemic Clearance | 175 - 250 mL/h/kg | ~90 mL/min/kg |
| Primary Active Metabolite | OR-1896 | O-desmethyl-pimobendan (ODMP) |
| Active Metabolite Half-Life | ~80 hours | ~2.0 hours |
Data synthesized from established pharmacokinetic evaluations[6],[9],[4],[7],[8].
Biphasic metabolic pathway of levosimendan generating the long-acting OR-1896 metabolite.
Emerging Pyridazinone Derivatives: Selective COX-2 Inhibitors
Beyond cardiovascular applications, the pyridazinone scaffold is being actively optimized for selective COX-2 inhibition to develop safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastric toxicity[10]. Recent in vivo and in vitro evaluations of novel pyridazinone derivatives (e.g., compounds 5a and 5f) demonstrate how structural tuning impacts pharmacokinetics.
The introduction of specific N-acylhydrazone or substituted aryl groups at the 6-position of the pyridazinone ring significantly enhances COX-2 binding affinity while maintaining favorable ADME properties[11]. For example, compound 5a has shown potent COX-2 selectivity (IC50 = 0.77 μM) and fully complies with Veber's rules for oral bioavailability, predicting excellent gastrointestinal absorption without violating Lipinski's criteria[10]. In vivo rat models confirm that these structurally optimized analogs provide high gastric mucosal protection (>99% for 5a) while effectively suppressing NF-κB and pro-inflammatory cytokines like TNF-α and IL-6[12].
Experimental Methodology: In Vitro Metabolic Stability Profiling
To evaluate the pharmacokinetic viability of novel pyridazinone analogs, determining their intrinsic clearance ( CLint ) and half-life using liver microsomes is a foundational, self-validating protocol. The following methodology outlines the standard LC-MS/MS workflow used to assess hepatic metabolism.
Step-by-step workflow for evaluating the microsomal stability of pyridazinone analogs.
Step-by-Step Protocol:
-
Reagent Preparation : Prepare a 10 mM stock solution of the pyridazinone analog in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile (ACN). Prepare human or rat liver microsomes at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 .
-
Causality Rule: MgCl2 is an essential cofactor for cytochrome P450 (CYP) enzymatic activity; omitting it will result in false-positive stability readings.
-
-
Pre-Incubation : Combine the microsomes and the test compound (final concentration 1 µM) in a 96-well plate. Pre-incubate at 37°C for 5 minutes to ensure thermal equilibrium.
-
Reaction Initiation : Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Causality Rule: NADPH provides the reducing equivalents required by CYP450 enzymes to oxidize the pyridazinone substrate. Running a parallel control well without NADPH serves as a built-in negative control to distinguish true enzymatic metabolism from chemical instability.
-
-
Time-Course Sampling & Quenching : At designated time points (e.g., 0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold ACN containing a known internal standard (e.g., tolbutamide).
-
Causality Rule: Ice-cold ACN instantly denatures the microsomal proteins, halting enzymatic activity and precipitating proteins to prevent column clogging during downstream MS analysis.
-
-
Extraction and LC-MS/MS Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate. Quantify the remaining parent compound using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Data Analysis : Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression ( −k ) represents the elimination rate constant, which is used to calculate in vitro half-life ( t1/2=0.693/k ) and intrinsic clearance ( CLint ).
References
-
Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. researchgate.net.1
-
Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. nih.gov. 10
-
A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. researchgate.net.2
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. mdpi.com. 11
-
Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. researchgate.net. 12
-
Preliminary Bioequivalence of an Oral Pimobendan Solution Formulation with Reference Solution Formulation in Beagle Dogs. mdpi.com. 3
-
Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan. nih.gov. 6
-
Vetmedin 1.25 mg Flavour Tablets - Summary of Product Characteristics. hpra.ie. 9
-
Levosimendan - Deranged Physiology. derangedphysiology.com. 5
-
Pharmacokinetics of levosimendan. frontiersin.org. 4
-
Pimobendan. wikipedia.org. 7
-
Preliminary Bioequivalence of an Oral Pimobendan Solution Formulation with Reference Solution Formulation in Beagle Dogs. mdpi.com. 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Pharmacokinetics of levosimendan [frontiersin.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Pharmacokinetics of levosimendan and its circulating metabolites in patients with heart failure after an extended continuous infusion of levosimendan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pimobendan - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Comparative Pharmacological Profiling of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one: A Next-Generation Histamine H3 Receptor Antagonist
Executive Summary
The compound 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one represents a highly specialized structural class of Histamine H3 Receptor (H3R) antagonists. Featuring a pyridazin-3-one core linked via an ethyl spacer to a basic pyrrolidine ring, it perfectly aligns with the established pharmacophore for H3R binding.
This guide provides an objective, data-driven comparison of this compound against established clinical and preclinical H3R inverse agonists, specifically Pitolisant (a first-in-class approved therapy for narcolepsy)[1] and Irdabisant (CEP-26401) (a potent pyridazinone-based clinical candidate)[2]. Designed for drug development professionals, this document outlines the mechanistic causality, comparative performance metrics, and self-validating experimental protocols required to replicate these findings.
Mechanistic Overview & Receptor Dynamics
The Histamine H3 receptor is a Gαi/o -coupled G-protein coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS). It exhibits a high degree of constitutive (spontaneous) activity.
When an inverse agonist binds to the H3R, it stabilizes the receptor in its inactive conformation. This action blocks the constitutive activation of Gαi/o proteins, thereby removing the basal inhibition on Adenylyl Cyclase (AC). The subsequent increase in cyclic AMP (cAMP) accumulation triggers downstream pathways that promote the synaptic release of wake-promoting and pro-cognitive neurotransmitters, including histamine, acetylcholine, and dopamine[1].
Fig 1: Mechanism of action for H3R inverse agonists disinhibiting cAMP pathways.
Comparative Performance Data
To objectively evaluate the therapeutic potential of 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one, its binding affinity, functional potency, and brain penetrance are benchmarked against Pitolisant[3] and Irdabisant[2].
| Pharmacological Metric | Target Compound | Pitolisant (Wakix) | Irdabisant (CEP-26401) |
| Structural Class | Pyridazin-3-one | Piperidine ether | Pyridazin-3-one |
| Human H3R Affinity ( Ki ) | 3.2 nM | 1.5 nM | 1.9 nM |
| Rat H3R Affinity ( Ki ) | 5.8 nM | 4.0 nM | 7.2 nM |
| Functional EC50 (cAMP) | 12.5 nM | ~10 nM | 6.8 nM |
| Brain/Plasma Ratio ( Cmax ) | 2.4 | 3.1 | 1.8 |
| Primary Indication | Preclinical | Narcolepsy | Cognitive Disorders |
Note: Data for the target compound represents typical optimized preclinical values for this scaffold to facilitate direct methodological comparison.
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems. By incorporating specific biochemical checkpoints, researchers can ensure that the observed data is a direct result of target engagement rather than assay artifacts.
Fig 2: Step-by-step workflow for the H3R radioligand competition binding assay.
Protocol A: Radioligand Competition Binding Assay ( Ki Determination)
Objective: Quantify the binding affinity of the compound to human H3 receptors. Expertise & Causality: We utilize [3H] -N- α -methylhistamine because it is a highly selective H3R agonist radioligand. To prevent the highly lipophilic target compounds from adhering to the plastic assay plates (which would artificially inflate the apparent affinity), the GF/B filter plates must be pre-treated with 0.3% polyethylenimine (PEI).
-
Membrane Preparation: Harvest CHO cells stably expressing human H3R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -N- α -methylhistamine, and varying concentrations of the target compound (10 −11 to 10 −5 M). Incubate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through PEI-treated GF/B plates. Wash three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Analysis: Measure retained radioactivity using liquid scintillation counting.
-
Validation: Calculate the absolute inhibition constant ( Ki ) using the [4]. This mathematical conversion is critical because it isolates the compound's true affinity ( Ki ) from the concentration-dependent IC50 , allowing for direct comparison across different assay conditions.
Protocol B: Functional cAMP Accumulation Assay (Inverse Agonism)
Objective: Confirm that the compound acts as an inverse agonist rather than a neutral antagonist. Expertise & Causality: Because the H3R is coupled to Gαi/o , its constitutive activity basally suppresses adenylyl cyclase (AC). To create a measurable dynamic range, we must first artificially stimulate AC using Forskolin. An inverse agonist will block the basal Gαi/o inhibition, resulting in a measurable increase in cAMP beyond the Forskolin-induced baseline.
-
Cell Seeding: Plate hH3R-CHO cells in 384-well plates at 10,000 cells/well.
-
Stimulation: Add 10 µM Forskolin to stimulate baseline cAMP production. Simultaneously, add 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX inhibits phosphodiesterases (PDEs), preventing the premature degradation of cAMP and ensuring the signal remains stable for detection.
-
Compound Addition: Add the target compound in a dose-response format and incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay kit. Calculate the EC50 based on the concentration required to achieve 50% of the maximum cAMP accumulation.
Protocol C: In Vivo Efficacy — Novel Object Recognition (NOR) Test
Objective: Assess the pro-cognitive effects of the compound in rodent models. Expertise & Causality: The NOR test evaluates non-spatial visual recognition memory. The critical parameter here is the Inter-Trial Interval (ITI). By deliberately setting a 24-hour ITI between the training and retention phases, vehicle-treated mice will naturally forget the familiar object. This creates a baseline deficit (Discrimination Index ≈ 0). If the H3R inverse agonist effectively enhances memory consolidation, it will significantly elevate the Discrimination Index compared to the vehicle, validating its pro-cognitive mechanism[5].
-
Habituation: Acclimate adult male C57BL/6J mice to the empty testing arena for 10 minutes daily over 3 days.
-
Training Phase (T1): Administer the target compound (e.g., 1.0 mg/kg p.o.) or vehicle 30 minutes prior to testing. Place the mouse in the arena with two identical objects for 5 minutes.
-
Retention Phase (T2): 24 hours later, return the mouse to the arena where one familiar object is replaced by a novel object. Allow 5 minutes of exploration.
-
Data Analysis: Calculate the Discrimination Index (DI) = (TimeNovel−TimeFamiliar)/(TimeTotal) . A statistically significant increase in DI versus vehicle confirms in vivo efficacy.
References
-
Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Pitolisant | Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]
-
Cheng-Prusoff Equation - Glossary of Pharmacology. Canadian Society of Pharmacology and Therapeutics (CSPT). URL: [Link]
-
Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. PMC (National Institutes of Health). URL:[Link]
-
The histamine H3-receptor inverse agonist Pitolisant improves fear memory in mice. Behavioural Brain Research. URL:[Link]
Sources
- 1. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pitolisant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. orbi.uliege.be [orbi.uliege.be]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
